(3-(Aminomethyl)phenyl)boronic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(aminomethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4,10-11H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBTFRGCBFYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956692 | |
| Record name | [3-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-94-1 | |
| Record name | Boronic acid, B-[3-(aminomethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Aminomethyl)benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(Aminomethyl)phenyl)boronic acid hydrochloride
CAS Number: 352525-94-1
This technical guide provides a comprehensive overview of (3-(Aminomethyl)phenyl)boronic acid hydrochloride, a versatile chemical compound with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and key applications.
Physicochemical Properties
This compound is a white to off-white solid. Its hydrochloride salt form enhances its solubility in aqueous solutions, a valuable characteristic for various reaction conditions.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 352525-94-1 | [2] |
| Molecular Formula | C₇H₁₁BClNO₂ | [2] |
| Molecular Weight | 187.43 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [1] |
| SMILES String | Cl.NCc1cccc(c1)B(O)O | |
| InChI Key | NPTBTFRGCBFYPZ-UHFFFAOYSA-N |
Synthesis
Conceptual Experimental Protocol for the Synthesis of 3-Aminophenylboronic Acid (Adaptable for this compound):
This protocol is based on the synthesis of 3-aminophenylboronic acid and would require modification for the specific target molecule, likely involving a starting material with a protected aminomethyl group or a precursor to it.
Step 1: Palladium-Catalyzed Borylation of 3-Nitrobromobenzene [3]
-
Under a nitrogen atmosphere, combine 3-nitrobromobenzene (0.1 mol), bis(catecholato)diboron (0.22 mol), and anhydrous potassium acetate (0.3 mol) in a reaction flask.
-
Add 550 mL of dioxane and stir the mixture until uniform.
-
Add PdCl₂(dppf) (1 mmol) as the catalyst.
-
Slowly heat the mixture to 90°C with continuous stirring and maintain the reaction for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 2: Hydrolysis and Purification [3]
-
Upon completion, cool the reaction mixture.
-
Perform an acidic workup to hydrolyze the boronate ester and to protonate the amino group.
-
The resulting (3-aminophenyl)boronic acid can be isolated and purified by standard techniques such as crystallization.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified (3-aminomethyl)phenyl)boronic acid in a suitable solvent (e.g., diethyl ether or methanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1]
Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling Reaction: [5]
This is a general procedure and the optimal conditions may vary depending on the specific substrates.
-
In a round-bottom pressure flask equipped with a stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.1 eq), and cesium carbonate (2.5 eq).
-
Place the flask under an argon atmosphere.
-
Add anhydrous 1,4-dioxane (200 µL) and water (22 µL).
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add Pd(dppf)Cl₂ (0.1 eq) to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and stir the reaction mixture at 100°C overnight.
-
After cooling to room temperature, monitor the reaction by TLC.
-
The product can be purified using standard techniques such as column chromatography.
Applications in Drug Discovery and Development
Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry. A key application is in the targeted delivery of therapeutic agents to cancer cells. Many cancer cells overexpress sialic acid on their surface glycoproteins and glycolipids.[6] Phenylboronic acids can form reversible covalent bonds with the diol groups present in sialic acid, enabling the selective targeting of cancer cells.[7] This interaction can be exploited to deliver cytotoxic drugs or imaging agents specifically to tumor sites, potentially reducing off-target toxicity and enhancing therapeutic efficacy.
The interaction is pH-dependent, with stronger binding observed at the slightly acidic pH of the tumor microenvironment compared to the physiological pH of healthy tissues.[6]
Safety and Handling
This compound is classified as hazardous. Appropriate personal protective equipment should be used when handling this compound.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
This is not an exhaustive list of safety information. Please refer to the material safety data sheet (MSDS) for complete details.
Conclusion
This compound is a valuable and versatile building block in organic chemistry and a promising tool in the development of targeted cancer therapies. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecules. Furthermore, its ability to selectively interact with sialic acid on cancer cells opens up exciting possibilities for the design of next-generation drug delivery systems. As research in these areas continues to advance, the importance of this compound and its derivatives is likely to grow.
References
- 1. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1) | C7H11BClNO2 | CID 16427085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 4. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of (3-(Aminomethyl)phenyl)boronic acid hydrochloride
This document provides a detailed overview of the molecular weight and related physicochemical properties of (3-(Aminomethyl)phenyl)boronic acid hydrochloride, a key reagent in organic synthesis and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Data
This compound is a white to off-white solid compound.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions, making it a versatile tool in various chemical reactions.[1] Key identifying information and its molecular weight are summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 187.43 g/mol | [1][2][3] |
| Chemical Formula | C₇H₁₁BClNO₂ | [1][2][4] |
| CAS Number | 352525-94-1 | [1][2][3][5] |
| Canonical SMILES | C1=CC(=CC(=C1)CN)B(O)O.Cl | |
| Physical Form | Solid | [5] |
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The empirical formula for this compound is C₇H₁₁BClNO₂. The calculation based on the atomic weights of each element is detailed below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Boron | B | 1 | 10.81 | 10.81 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 187.433 |
Note: Atomic weights are based on IUPAC standard atomic weights.
Application in Synthesis
This compound is widely utilized as a reagent in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility in pharmaceuticals, agrochemicals, and materials science stems from its ability to introduce the (aminomethyl)phenyl functional group into target molecules.[1]
Visualization of Molecular Composition
The following diagram illustrates the elemental components that constitute the molecular formula of this compound.
Caption: Elemental breakdown of the target compound.
References
- 1. Page loading... [guidechem.com]
- 2. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1) | C7H11BClNO2 | CID 16427085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. doronscientific.com [doronscientific.com]
- 5. 3-Aminomethylphenylboronic acid hydrochloride | 352525-94-1 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of (3-(Aminomethyl)phenyl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing (3-(Aminomethyl)phenyl)boronic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The document details two viable synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a bifunctional molecule featuring a boronic acid moiety and a primary aminomethyl group. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions and the formation of boronate esters. Its application is prominent in the development of therapeutic agents, diagnostic tools, and advanced materials. This guide outlines two distinct and effective synthesis strategies, starting from commercially available precursors: 3-cyanophenylboronic acid and 3-(bromomethyl)phenylboronic acid.
Route 1: Synthesis via Reduction of 3-Cyanophenylboronic Acid
This synthetic pathway involves the initial synthesis of 3-cyanophenylboronic acid followed by the chemoselective reduction of the nitrile group to the desired aminomethyl functionality.
Logical Workflow for Route 1
Caption: Synthesis of the target molecule starting from m-bromobenzonitrile.
Experimental Protocols for Route 1
Step 1: Synthesis of 3-Cyanophenylboronic acid
A common method for the synthesis of 3-cyanophenylboronic acid involves the reaction of m-bromobenzonitrile with an organolithium reagent followed by quenching with a borate ester.
-
Reaction: To a solution of m-bromobenzonitrile in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The resulting mixture is stirred at this temperature for a specified time before being treated with triisopropyl borate.
-
Work-up and Purification: The reaction is quenched by the addition of aqueous sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization to afford 3-cyanophenylboronic acid.
Step 2: Reduction of 3-Cyanophenylboronic acid to (3-(Aminomethyl)phenyl)boronic acid
The selective reduction of the nitrile to a primary amine in the presence of the boronic acid is a critical step. Catalytic hydrogenation is a frequently employed method.
-
Reaction: 3-Cyanophenylboronic acid is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to hydrogenation in the presence of a catalyst like Raney® Nickel. The reaction is carried out under a hydrogen atmosphere at a specified pressure and temperature until the starting material is consumed.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude (3-(aminomethyl)phenyl)boronic acid. This product may be used in the next step without further purification or can be purified by appropriate methods if necessary.
Step 3: Formation of this compound
The final step involves the conversion of the free amine to its hydrochloride salt to improve stability and handling.
-
Reaction: (3-(Aminomethyl)phenyl)boronic acid is dissolved in a suitable solvent, such as diethyl ether or a mixture of methanol and diethyl ether. A solution of hydrogen chloride (HCl) in a compatible solvent (e.g., diethyl ether or dioxane) is added dropwise with stirring.
-
Work-up and Purification: The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Route 2: Synthesis via Amination of 3-(Bromomethyl)phenylboronic acid
This alternative route utilizes 3-(bromomethyl)phenylboronic acid as the starting material, with the aminomethyl group being introduced through a nucleophilic substitution reaction, most commonly via a Gabriel synthesis.
Logical Workflow for Route 2
Caption: Synthesis of the target molecule starting from 3-(bromomethyl)phenylboronic acid.
Experimental Protocols for Route 2
Step 1: Synthesis of N-(3-(Boronophenyl)methyl)phthalimide (Gabriel Synthesis)
The Gabriel synthesis provides a classic and effective method for converting a primary alkyl halide to a primary amine, avoiding over-alkylation.
-
Reaction: 3-(Bromomethyl)phenylboronic acid is reacted with potassium phthalimide in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction mixture is typically heated to ensure completion.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate, N-(3-(boronophenyl)methyl)phthalimide, is collected by filtration. The crude product can be washed with water and a suitable organic solvent and then dried.
Step 2: Deprotection to (3-(Aminomethyl)phenyl)boronic acid
The phthalimide protecting group is removed to liberate the primary amine. This can be achieved using hydrazine (Ing-Manske procedure) or by acid hydrolysis.
-
Hydrazinolysis: The N-alkylphthalimide intermediate is suspended in a solvent like ethanol, and hydrazine hydrate is added. The mixture is refluxed for a period, leading to the precipitation of phthalhydrazide.
-
Work-up and Purification (Hydrazinolysis): The solid phthalhydrazide is removed by filtration. The filtrate, containing the desired amine, is then concentrated. The crude product can be purified by recrystallization or other chromatographic techniques.
-
Acid Hydrolysis: Alternatively, the N-alkylphthalimide can be hydrolyzed using a strong acid, such as hydrochloric acid, under reflux conditions. This method directly produces the hydrochloride salt of the amine.
Step 3: Formation of this compound
If the deprotection is performed under non-acidic conditions like hydrazinolysis, a separate acidification step is required to form the hydrochloride salt, as described in Route 1, Step 3. If acid hydrolysis is used for deprotection, this step is integrated into the work-up.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in each synthetic route. Please note that yields can vary depending on the specific reaction conditions and scale.
| Route | Step | Starting Material | Product | Typical Yield |
| 1 | 1 | m-Bromobenzonitrile | 3-Cyanophenylboronic acid | 70-85% |
| 1 | 2 | 3-Cyanophenylboronic acid | (3-(Aminomethyl)phenyl)boronic acid | 80-95% |
| 2 | 1 | 3-(Bromomethyl)phenylboronic acid | N-(3-(Boronophenyl)methyl)phthalimide | 85-95% |
| 2 | 2 | N-(3-(Boronophenyl)methyl)phthalimide | (3-(Aminomethyl)phenyl)boronic acid | 75-90% |
Conclusion
Both synthetic routes presented in this guide offer effective strategies for the preparation of this compound.
-
Route 1 is advantageous if 3-cyanophenylboronic acid is readily available or can be synthesized cost-effectively. The key challenge lies in the chemoselective reduction of the nitrile group without affecting the boronic acid moiety.
-
Route 2 , employing the Gabriel synthesis, is a robust and high-yielding alternative, particularly suitable for ensuring the clean formation of the primary amine without the risk of over-alkylation.
The choice of the optimal route will depend on factors such as the availability and cost of starting materials, scalability, and the specific capabilities of the laboratory. This guide provides the necessary foundational information for researchers and professionals to make an informed decision and successfully synthesize this important chemical building block.
An In-depth Technical Guide to the Solubility of (3-(Aminomethyl)phenyl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(3-(Aminomethyl)phenyl)boronic acid hydrochloride, with the chemical formula C₇H₁₁BClNO₂, is a white to off-white solid organic compound.[1] It possesses both a boronic acid and an aminomethyl group, making it a valuable building block in the synthesis of complex molecules. The hydrochloride salt form of this compound is specifically designed to enhance its solubility in aqueous solutions, a critical attribute for its application in many chemical reactions.[1]
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Beyond synthetic chemistry, the broader class of boronic acids is being extensively explored in drug discovery. They are known to form reversible covalent bonds with diols, a property leveraged in the development of sensors and drug delivery systems.[2][3] Boronic acid derivatives have also shown potential as inhibitors for various enzymes.[4] A thorough understanding of the solubility of this compound is therefore paramount for optimizing reaction conditions, purification processes, and formulation for biological screening.
Solubility Profile
Qualitative Solubility Data
Qualitative assessments from various chemical suppliers and databases indicate that this compound is soluble in water.[1] The presence of the hydrochloride salt significantly contributes to its aqueous solubility.[1] Information regarding its solubility in common organic solvents is sparse, necessitating experimental determination for specific applications.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in water or common organic solvents at various temperatures. The following table summarizes the available qualitative information.
| Solvent | Temperature | Solubility |
| Water | Not Specified | Soluble[1] |
Experimental Protocol for Solubility Determination: Dynamic Method
To address the absence of quantitative data, researchers can employ established methods to determine the solubility of this compound. The dynamic (or synthetic) method is a reliable technique that involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[5][6]
Principle
A mixture of the solute and solvent of a known composition is heated at a constant rate. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the dissolution temperature. By repeating this process with different compositions, a solubility curve can be constructed.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF)
-
Analytical balance (accuracy ±0.1 mg)
-
Glass vials with magnetic stir bars
-
Controlled temperature bath with a programmable heating rate
-
Digital thermometer
-
Turbidity meter or a laser beam setup for observing light scattering (optional, for enhanced precision)
-
Magnetic stirrer
Procedure
-
Sample Preparation : Accurately weigh a specific amount of this compound and the desired solvent into a glass vial to create a mixture of known composition.
-
Heating and Stirring : Place the vial in the temperature-controlled bath on a magnetic stirrer. Begin stirring to ensure the suspension is homogeneous.
-
Controlled Heating : Increase the temperature of the bath at a slow, constant rate (e.g., 0.2–0.5 °C/min) to ensure the system remains close to thermodynamic equilibrium.[5]
-
Observation : Continuously monitor the mixture for the disappearance of the last solid particles. This can be done visually or by monitoring the turbidity of the solution.[6]
-
Record Dissolution Temperature : The temperature at which the solution becomes completely clear is the solubility temperature for that specific concentration.
-
Data Collection : Repeat steps 1-5 for several different compositions of the solute and solvent to generate a set of data points.
-
Construct Solubility Curve : Plot the concentration of this compound (e.g., in mole fraction or mg/mL) against the corresponding dissolution temperature to create the solubility curve.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps of the dynamic method for determining the solubility of this compound.
References
Stability and Storage of Aminomethylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage considerations for aminomethylphenylboronic acid. Due to the limited availability of specific stability data for this compound in publicly available literature, this document integrates established principles from studies on related arylboronic acids with standard pharmaceutical industry practices for stability testing. The information presented herein is intended to serve as a robust framework for handling, storing, and conducting stability assessments of aminomethylphenylboronic acid and its derivatives.
Physicochemical Properties and Storage Recommendations
Aminomethylphenylboronic acid is a bifunctional molecule containing a reactive boronic acid moiety and a basic aminomethyl group. These functional groups dictate its stability and handling requirements. The compound is typically available as a free base or as a hydrochloride salt, with the salt form often exhibiting different solubility and hygroscopicity characteristics.
Table 1: Recommended Storage Conditions for Aminomethylphenylboronic Acid
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] | To minimize thermal degradation and potential self-condensation reactions (trimerization). |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[3] | To prevent oxidation, a primary degradation pathway for boronic acids.[3][4][5] |
| Light | Protect from light[6] | To prevent potential photodegradation. |
| Moisture | Store in a dry environment; use of desiccants is recommended.[3][4] | The hydrochloride salt is known to be moisture-sensitive.[3] Moisture can facilitate hydrolysis and protodeboronation.[7] |
| Container | Tightly sealed, non-reactive container (e.g., amber glass vial).[4][8] | To prevent exposure to air, light, and moisture. |
Stability Profile and Potential Degradation Pathways
The stability of aminomethylphenylboronic acid is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation pathways is crucial for developing stable formulations and analytical methods.
Oxidative Degradation
Oxidative degradation is a major pathway for arylboronic acids.[3][4][5] The reaction typically involves reactive oxygen species (ROS) and leads to the cleavage of the carbon-boron bond, resulting in the formation of the corresponding phenol (4-(aminomethyl)phenol) and boric acid.[4][5] This process is often referred to as oxidative deboronation.
Caption: Postulated oxidative degradation pathway of aminomethylphenylboronic acid.
Hydrolytic Degradation and pH Influence
The hydrolytic stability of aminomethylphenylboronic acid is highly pH-dependent.[7] Two key processes are at play:
-
Equilibrium with Boronate Anion: In aqueous solution, the trigonal planar boronic acid is in equilibrium with its anionic, tetrahedral boronate form.[7] The pKa for this equilibrium is typically around 9 for arylboronic acids.[7] The boronate anion is generally more susceptible to degradation.
-
Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved and replaced by a C-H bond, yielding toluene with an aminomethyl substituent. This reaction can be catalyzed by both acidic and basic conditions.[7]
Caption: Influence of pH on aminomethylphenylboronic acid stability.
Thermal and Photolytic Degradation
While specific data is lacking, thermal stress can be expected to accelerate both oxidative and hydrolytic degradation. High temperatures may also lead to the formation of cyclic trimeric anhydrides (boroxines), a common phenomenon for boronic acids. Photostability testing is also recommended as aromatic compounds can be susceptible to photodegradation.
Table 2: Summary of Potential Degradation Under Stress Conditions
| Stress Condition | Potential Degradation Pathway | Primary Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl) | Protodeboronation, Hydrolysis | 4-Methylbenzylamine, Boric Acid |
| Basic (e.g., 0.1 M NaOH) | Protodeboronation (accelerated), Oxidation | 4-Methylbenzylamine, 4-(Aminomethyl)phenol |
| Oxidative (e.g., 3% H₂O₂) | Oxidative Deboronation | 4-(Aminomethyl)phenol, Boric Acid |
| Thermal (e.g., >60°C) | Acceleration of all pathways, Trimerization | All above products, Boroxine trimers |
| Photolytic (ICH Q1B) | Photo-oxidation | 4-(Aminomethyl)phenol and other species |
Experimental Protocols for Stability Assessment
To evaluate the stability of aminomethylphenylboronic acid, a series of forced degradation studies should be conducted. These studies are essential for identifying degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[9][10]
Caption: A typical experimental workflow for forced degradation studies.
Forced Degradation Protocol
-
Sample Preparation: Prepare a stock solution of aminomethylphenylboronic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[11] Store at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[11] Store under the same conditions as the acid hydrolysis. Neutralize samples before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3-30% hydrogen peroxide.[10] Store at room temperature, protected from light.
-
Thermal Degradation: Expose the solid material and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[12]
-
Photostability: Expose the solid material and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, according to ICH Q1B guidelines.[11]
-
Analysis: Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) using a validated stability-indicating HPLC method.
Hygroscopicity Determination Protocol
The hygroscopicity of aminomethylphenylboronic acid (especially the HCl salt) can be determined using a Gravimetric Sorption Analyzer (GSA).[2][13]
-
Pre-treatment: Dry the sample in the GSA at a specified temperature (e.g., 40°C) under 0% relative humidity (RH) until a stable weight is achieved.[8] This establishes a dry reference weight.
-
Sorption Analysis: Expose the sample to increasing levels of RH (e.g., in 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25°C).
-
Equilibration: At each RH step, allow the sample to equilibrate until the weight change is negligible.
-
Data Analysis: Plot the percentage weight gain against the RH to generate a sorption isotherm. The hygroscopicity can then be classified according to the European Pharmacopoeia or other relevant guidelines.[8]
Table 3: European Pharmacopoeia Hygroscopicity Classification
| Classification | % Weight Gain (at 25°C / 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Analytical Methodologies
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential components.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for stability testing due to its ability to separate and quantify the parent compound and its degradation products.[15]
-
Method: A reversed-phase HPLC method with UV detection is typically suitable.
-
Column: A C18 column is a common starting point. Specialized columns, such as those with phenyl-hexyl phases, may offer alternative selectivity.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve all species.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb (e.g., 220-270 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of degradation products isolated from forced degradation studies.
-
¹H and ¹³C NMR: Provide information on the overall structure of the degradation products.
-
¹¹B NMR: This is particularly useful for observing changes at the boron center. The chemical shift in ¹¹B NMR can distinguish between the sp²-hybridized trigonal boronic acid and the sp³-hybridized tetrahedral boronate ester or anion, providing insights into degradation and complexation phenomena.[16][17][18]
Conclusion
While aminomethylphenylboronic acid is generally stable under recommended storage conditions, it is susceptible to degradation through oxidative, hydrolytic, and potentially photolytic pathways. The stability is significantly influenced by pH, moisture, and the presence of oxidizing agents. A thorough understanding of these liabilities, investigated through systematic forced degradation studies and characterized by appropriate analytical techniques like HPLC-MS and NMR, is critical for researchers and drug development professionals. The protocols and pathways outlined in this guide provide a foundational framework for ensuring the quality, safety, and efficacy of products and intermediates containing this versatile chemical moiety.
References
- 1. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. biopharminternational.com [biopharminternational.com]
- 10. scispace.com [scispace.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 13. jocpr.com [jocpr.com]
- 14. [PDF] Stability Indicating HPLC Method Development and Validation | Semantic Scholar [semanticscholar.org]
- 15. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data for (3-(Aminomethyl)phenyl)boronic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (3-(Aminomethyl)phenyl)boronic acid hydrochloride (CAS Number: 352525-94-1).[1][2][3][4] Due to the limited availability of experimentally-derived spectra for this specific salt in public databases, this guide presents expected data based on the analysis of the free base, (3-(Aminomethyl)phenyl)boronic acid, and known spectroscopic principles related to hydrochloride salt formation.
Compound Information
| Property | Value |
| IUPAC Name | [3-(aminomethyl)phenyl]boronic acid;hydrochloride[2] |
| Molecular Formula | C₇H₁₁BClNO₂[2] |
| Molecular Weight | 187.43 g/mol [2] |
| Structure | A phenyl group substituted with a boronic acid group and an aminomethyl group, in its hydrochloride salt form.[3] |
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques. These predictions are based on data for analogous compounds and established principles of spectroscopic interpretation.
¹H NMR Spectroscopy
The protonation of the amino group to form the hydrochloride salt is expected to cause a downfield shift (increase in ppm) for the protons on the aminomethyl group and adjacent aromatic protons, due to the electron-withdrawing effect of the resulting ammonium cation.[5][6]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment | Notes |
| ~8.3 (broad s) | broad singlet | 3H | -NH₃⁺ | Protons are exchangeable with D₂O. |
| 7.8 - 7.4 | multiplet | 4H | Ar-H | Aromatic protons. |
| ~4.1 (s) | singlet | 2H | -CH₂-NH₃⁺ | Expected to be shifted downfield compared to the free base. |
| ~8.0 (broad s) | broad singlet | 2H | B(OH )₂ | Protons are exchangeable with D₂O. |
Solvent: DMSO-d₆
¹³C NMR Spectroscopy
Similar to ¹H NMR, the carbons in proximity to the protonated amino group are expected to experience a downfield shift in the ¹³C NMR spectrum.[6][7]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment | Notes |
| ~140 - 125 | Ar-C | Aromatic carbons. The carbon attached to the boronic acid group may not be observed due to quadrupolar relaxation. |
| ~45 | -C H₂-NH₃⁺ | Expected to be shifted downfield compared to the free base. |
Solvent: DMSO-d₆
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show characteristic bands for the aminium group, the boronic acid moiety, and the aromatic ring.
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 2800 | Broad, Strong | O-H stretch (boronic acid) and N-H stretch (aminium) |
| ~1600 | Medium | N-H bend (aminium) |
| ~1450 | Strong | B-O stretch[8] |
| ~1400 - 1600 | Medium-Weak | C=C stretch (aromatic) |
| ~1200 | Medium | B-O-H bend[8] |
| ~900 - 675 | Strong | C-H "out-of-plane" bend (aromatic) |
Mass Spectrometry
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show the molecular ion of the free base. Boronic acids can be challenging to analyze by mass spectrometry due to their tendency to form cyclic boroxine structures through dehydration.[9]
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 152.09 | [M+H]⁺ |
| 174.07 | [M+Na]⁺ |
(M refers to the free base, (3-(Aminomethyl)phenyl)boronic acid, with a molecular weight of 150.97 g/mol )[10]
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and label the peaks in both the ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Identify and label the major absorption bands in the spectrum.
-
Compare the peak positions to known correlation tables to assign them to specific functional groups.
-
Mass Spectrometry
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of methanol and water, at a concentration of approximately 1-10 µg/mL.[9]
-
A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation in positive ion mode.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation and the formation of gas-phase ions.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
-
Data Processing:
-
Identify the peaks corresponding to the protonated molecular ion ([M+H]⁺) and any other relevant adducts (e.g., [M+Na]⁺).
-
Compare the observed m/z values to the calculated exact mass of the expected ions to confirm the identity of the compound.
-
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
References
- 1. (3-Aminomethylphenyl)boronic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1) | C7H11BClNO2 | CID 16427085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. (3-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2773203 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Aminophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and core synthetic methodologies of aminophenylboronic acids (APBAs). It is intended for researchers, scientists, and drug development professionals who wish to gain a deeper understanding of this important class of compounds.
The Genesis of Arylboronic Acids: Early Discoveries
The story of aminophenylboronic acids begins with the broader discovery of organoboron chemistry. While the first boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860, the synthesis of their aromatic counterparts, arylboronic acids, was pioneered by A. Michaelis and his contemporaries in the late 19th and early 20th centuries. The first preparation of benzeneboronic acid was reported by Michaelis and Becker in 1880.[1]
The specific exploration of aminophenylboronic acids emerged from the laboratory of John Raven Johnson at Cornell University.[2] A seminal 1931 publication by William Seaman and John R. Johnson in the Journal of the American Chemical Society, titled "Derivatives of Phenylboric Acid. Their Preparation and Action upon Bacteria," marked a key moment in the history of these compounds.[3] This was followed by a 1932 paper by F. C. Bean and John R. Johnson detailing the preparation of p-aminophenylboronic acid.
These early synthetic routes typically involved the reduction of a corresponding nitrophenylboronic acid, a foundational method that, despite its historical significance, often required harsh conditions and gave variable yields.
Modern Synthetic Strategies
The synthetic landscape for aminophenylboronic acids has evolved dramatically, largely driven by the need for more efficient, scalable, and functional-group-tolerant methods for applications in drug discovery and materials science.
Reduction of Nitrophenylboronic Acids
This classical approach remains a viable and frequently used method. The general workflow involves two main steps: the synthesis of a nitrophenylboronic acid followed by the reduction of the nitro group.
Workflow for the Synthesis of Aminophenylboronic Acid via Nitro Intermediate:
Caption: General workflow for the synthesis of APBAs via a nitro intermediate.
Palladium-Catalyzed Borylation
The advent of palladium-catalyzed cross-coupling reactions has provided a more direct and versatile route to aminophenylboronic acids. The Miyaura borylation, for instance, allows for the direct coupling of an aryl halide with a diboron reagent.
Key Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of aminophenylboronic acids, representing both classical and modern approaches.
Synthesis of 2-Aminophenylboronic Acid from 2-Nitrophenylboronic Acid[2]
This two-step protocol involves the catalytic reduction of a commercially available nitrophenylboronic acid.
Experimental Protocol:
-
Dissolution: Dissolve 2-nitrophenylboronic acid (500 mg, 2.99 mmol) in methanol (10 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (250 mg) to the solution.
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (atmospheric pressure) for 2 hours.
-
Filtration: Upon reaction completion, remove the catalyst by filtration through diatomaceous earth.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography (silica gel, dichloromethane solution of 0-50% CMA) to afford 2-aminophenylboronic acid (182 mg).[2]
Synthesis of 4-Aminophenylboronic Acid from 4-Nitrobenzeneboronic Acid[4]
This protocol details the hydrogenation of 4-nitrobenzeneboronic acid.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation reaction kettle, add 4-nitrobenzeneboronic acid (16.7g, 0.1mol) and absolute ethanol (100mL).
-
Catalyst Addition: Add palladium on carbon (0.334g, 0.5wt% palladium content).
-
Inerting: Displace the atmosphere with nitrogen 5 times.
-
Hydrogenation: Heat the mixture to reflux under a hydrogen vapor pressure of 0.2 atm and react for 6 hours.
-
Workup: After cooling, filter the reaction mixture and recycle the catalyst.
-
Isolation: The filtrate yields 4-aminophenylboronic acid as a white solid powder (13.2g, 96.5% yield).[4]
Palladium-Catalyzed Synthesis of 2-Aminophenylboronic Acid Pinacol Ester[5]
This protocol describes a modern cross-coupling approach.
Experimental Protocol:
-
Reaction Setup: In a two-neck bottle, combine 2-iodoaniline (1.10g, 5mmol), bis(pinacolato)diboron (1.40g, 5.5mmol), potassium acetate (1.45g, 15mmol), and PdCl₂(dppf) catalyst (150 mg).
-
Inerting: Evacuate and backfill the flask with nitrogen 6 times.
-
Solvent Addition: Under a nitrogen atmosphere, add DMSO (25 ml).
-
Reaction: Heat the mixture to 80 °C and stir for 18 hours under reflux with water cooling.
-
Workup: Filter the precipitate, wash, and dry to obtain the crude product.
-
Purification: Purify by column chromatography (petroleum ether: ethyl acetate = 5:1) to yield a near-white powder solid (0.99g, 90.0% yield).[5]
Quantitative Data Presentation
The following tables summarize key quantitative data for the synthesis of various aminophenylboronic acids.
| Product | Starting Material(s) | Method | Yield | Melting Point (°C) | Reference |
| 2-Aminophenylboronic Acid | 2-Nitrophenylboronic Acid | Catalytic Hydrogenation | Not specified | Not specified | [2] |
| 4-Aminophenylboronic Acid | 4-Nitrobenzeneboronic Acid | Catalytic Hydrogenation | 96.5% | 62-66 | [4] |
| 2-Aminophenylboronic Acid Pinacol Ester | 2-Iodoaniline, Bis(pinacolato)diboron | Palladium-Catalyzed Borylation | 90.0% | Not specified | [5] |
| 2-Aminophenylboronic Acid | 2-Aminophenylboronic Acid Pinacol Ester | Hydrolysis | 78.1% | Not specified | [5] |
Spectroscopic Data for 4-Aminophenylboronic Acid: [4]
| Technique | Data |
| ¹H-NMR (400MHz, CD₃OD) | δ(ppm): 7.76-7.73 (m, 2H), 7.68-7.63 (m, 2H), 4.76 (br s, 2H), 1.33-1.38(s,2H) |
| FAB-MS (m/z) | 138 [M+H]⁺ |
Mechanism of Action: Glucose Sensing
A significant application of aminophenylboronic acids is in the development of sensors for cis-diol-containing molecules like glucose. The underlying principle is the reversible formation of a covalent bond between the boronic acid and the diol.
At neutral pH, the trigonal planar (sp² hybridized) phenylboronic acid exists in equilibrium with its sp³ hybridized boronate form in aqueous media. The boronate form can then react with the hydroxyl groups of glucose to form a stable cyclic boronate ester. This binding event alters the electronic and physical properties of the aminophenylboronic acid, which can be transduced into a measurable signal.[6][7]
Caption: Mechanism of interaction between glucose and phenylboronic acid.[6]
Impact on Drug Development
The unique chemical properties of aminophenylboronic acids have established them as privileged structures in medicinal chemistry.
-
Enzyme Inhibition: Peptidic boronic acids were among the first to be recognized for their therapeutic potential.[8] The boronic acid moiety can act as a transition-state analog, reversibly inhibiting serine proteases.
-
Proteasome Inhibition: The groundbreaking discovery of bortezomib (Velcade®) as a proteasome inhibitor revolutionized the treatment of multiple myeloma. Bortezomib, a dipeptide boronic acid, was the first boronic acid-containing drug to receive FDA approval in 2003.[8] Its mechanism involves the formation of a stable complex with the N-terminal threonine of the proteasome's catalytic site.
-
Sensors and Diagnostics: The ability to bind sugars has led to the development of glucose sensors for diabetes management.[3][7]
-
Drug Delivery: Glucose-responsive materials incorporating aminophenylboronic acids are being explored for controlled insulin release systems.[5]
The continued exploration of aminophenylboronic acids and their derivatives promises to yield further innovations in medicine and technology.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. nationalacademies.org [nationalacademies.org]
- 3. orbi.umons.ac.be [orbi.umons.ac.be]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of (3-(Aminomethyl)phenyl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (3-(Aminomethyl)phenyl)boronic acid hydrochloride, a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.
Chemical Identity and Physical Properties
This compound is a white to off-white or cream-colored solid.[1] It is known to be slightly soluble in water.[1] The hydrochloride salt form enhances its utility in aqueous solutions for various chemical syntheses. The fundamental structure consists of a phenyl ring substituted with a boronic acid group and an aminomethyl group.
Quantitative Data Summary
The key physical and chemical data for this compound (CAS No: 352525-94-1) are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 352525-94-1 | [1][2][3] |
| Molecular Formula | C₇H₁₁BClNO₂ | [1][2][4] |
| Molecular Weight | 187.43 g/mol | [2][4][5] |
| Physical Appearance | Cream solid | [1] |
| Melting Point | 248-250°C | [1] |
| Water Solubility | Slightly soluble | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Experimental Protocols for Physical Characterization
Accurate determination of the physical properties of a chemical compound is crucial for its application and for ensuring batch-to-batch consistency. The following are standard experimental protocols for characterizing the physical appearance of a solid compound like this compound.
Protocol for Visual Inspection
The visual inspection of a chemical solid provides initial, qualitative data on its appearance and purity.
Objective: To determine the color, form, and presence of any visible impurities.
Materials:
-
A well-lit inspection station with a neutral (white or grey) background.
-
Clean, dry glass vials or sample containers.
-
Stainless steel spatula.
-
Appropriate personal protective equipment (PPE): gloves, safety glasses.
Procedure:
-
Ensure the inspection area is clean and well-illuminated, with a minimum of 1000 lux.
-
Place a small, representative sample of the compound onto a clean, dry surface or in a clear glass vial.
-
Observe the sample against both a white and a black background to accurately assess the color.
-
Record the color of the solid (e.g., white, off-white, cream).
-
Examine the form of the solid and record whether it is crystalline, a powder, granular, etc.
-
Carefully inspect for any visible foreign particles, such as fibers, dust, or discolored specks.
-
Document all observations, including color, form, and the presence of any impurities, in a laboratory notebook.
Protocol for Melting Point Determination
The melting point is a key physical property that can indicate the purity of a crystalline solid.
Objective: To determine the temperature range over which the solid melts.
Materials:
-
Melting point apparatus.
-
Capillary tubes (sealed at one end).
-
The solid sample, which must be completely dry.
-
Mortar and pestle (if the sample needs to be pulverized).
Procedure:
-
Ensure the solid sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Pack the sample into the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
-
The recorded temperature range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2°C).
Logical Workflow for Physical Characterization
The following diagram illustrates a standard workflow for the physical characterization of a solid chemical compound.
Caption: Logical workflow for the physical characterization of a solid chemical compound.
References
- 1. 3-Aminomethylphenylboronic acid hydrochloride | 352525-94-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1) | C7H11BClNO2 | CID 16427085 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of (3-(Aminomethyl)phenyl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (3-(Aminomethyl)phenyl)boronic acid hydrochloride (CAS Number: 352525-94-1), a versatile reagent in organic synthesis and bioconjugation. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical Identification and Properties
This compound is a white to off-white solid.[1] Its structure, featuring both a boronic acid and an aminomethyl group, makes it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions and for applications requiring interaction with diol-containing molecules like glycoproteins.[2] The hydrochloride salt form enhances its solubility in aqueous solutions.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁BClNO₂ | [1] |
| Molecular Weight | 187.43 g/mol | [1] |
| CAS Number | 352525-94-1 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water | [2] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. The following table summarizes its GHS hazard statements. It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment.
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| PPE Type | Specification | Source(s) |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile). | |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. |
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Handling and Storage
Proper handling and storage are essential to maintain the chemical's stability and prevent accidental exposure.
| Procedure | Guideline | Source(s) |
| Safe Handling | Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use non-sparking tools. | |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended. | |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. | |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard.
| Step | Action |
| 1. Evacuation | Evacuate personnel from the immediate area. |
| 2. Ventilation | Ensure adequate ventilation. |
| 3. Containment | Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. |
| 4. Clean-up | Carefully sweep up the spilled solid, avoiding dust generation. Collect in a suitable, closed container for disposal. |
| 5. Decontamination | Clean the spill area thoroughly with soap and water. |
Experimental Protocol: Colorimetric Detection of E. coli
(3-Aminomethyl)phenyl)boronic acid and its derivatives can be used for the detection of bacteria by binding to the cis-diol groups present in the lipopolysaccharides (LPS) on the bacterial cell wall. The following is a detailed methodology for a colorimetric "super sandwich" assay for the detection of E. coli.[2]
Materials
-
(3-Aminomethyl)phenyl)boronic acid hydrochloride
-
Bovine Serum Albumin (BSA)
-
Streptavidin (STP)
-
Biotinylated Soybean Trypsin Inhibitor (STI-biotin)
-
Streptavidin-Peroxidase (STP-Peroxidase) conjugate
-
Microplate wells
-
Phosphate Buffer (PB)
-
Chromogenic peroxidase substrate (e.g., TMB)
-
E. coli cell culture
-
Fluorescamine
Preparation of Conjugates
-
BSA-APBA Conjugate Synthesis: Synthesize the conjugate of Bovine Serum Albumin (BSA) with 3-aminophenylboronic acid (APBA).
-
STP-APBA Conjugate Synthesis: Synthesize the conjugate of Streptavidin (STP) with APBA.
-
Conjugate Characterization: Determine the free amino groups in the synthesized conjugates using a fluorescamine assay to confirm successful conjugation.[2]
Assay Procedure
-
Immobilization: Immobilize the BSA-APBA conjugate onto the surface of the microplate wells.
-
Bacterial Binding: Introduce the E. coli cell suspension to the wells. The APBA on the BSA conjugate will bind to the diols on the E. coli cell surface, capturing the bacteria.
-
First Sandwich Layer: Add the STP-APBA conjugate. This will also bind to the captured E. coli cells.
-
Locking Step: Add the biotinylated protein (STI-biotin). The streptavidin of the STP-APBA conjugate will bind strongly to the biotin.
-
Second Sandwich Layer & Detection: Add the STP-Peroxidase co-conjugate. This will bind to the already bound STI-biotin.
-
Colorimetric Reaction: Add the chromogenic peroxidase substrate. The peroxidase enzyme will catalyze a color change.
-
Quantification: Measure the absorbance of the wells using a microplate reader. The intensity of the color is proportional to the concentration of E. coli in the sample.
Below is a diagram illustrating the workflow for the preparation and execution of the bacterial detection assay.
References
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of (3-(Aminomethyl)phenyl)boronic Acid Hydrochloride
Introduction: The Strategic Importance of the Aminomethylphenyl Motif
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A particularly valuable application is the synthesis of biaryl structures, which are prevalent in many biologically active molecules.
This guide focuses on a specific, yet widely applicable building block: (3-(Aminomethyl)phenyl)boronic acid hydrochloride . The aminomethylphenyl scaffold is a key pharmacophore, providing a basic nitrogen center for salt formation and hydrogen bonding interactions with biological targets, while the biaryl linkage allows for the exploration of diverse chemical space. However, this substrate presents unique challenges that require a carefully optimized protocol. The presence of a primary amine and its formulation as a hydrochloride salt necessitates specific considerations regarding catalyst choice, base stoichiometry, and reaction conditions to achieve high yields and purity. This document provides a detailed protocol grounded in mechanistic principles to empower researchers to successfully utilize this versatile reagent.
Mechanistic Deep Dive: Navigating the Challenges
A successful protocol is built on a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[2][3][4][5]
The Core Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the activated organoboron species is transferred to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3][5]
References
Synthesis of Biaryls Using (3-(Aminomethyl)phenyl)boronic Acid Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing (3-(Aminomethyl)phenyl)boronic acid hydrochloride. The primary method highlighted is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds, which is of significant interest in medicinal chemistry and materials science for the construction of complex molecular architectures.
Introduction
Biaryl scaffolds are fundamental structural motifs present in a wide array of pharmaceuticals, agrochemicals, and functional materials. The ability to efficiently synthesize these structures is therefore of paramount importance. This compound serves as a key building block in this context, allowing for the introduction of a phenyl ring bearing a reactive aminomethyl group. This functionality can be crucial for modulating the pharmacological properties of a molecule, such as solubility and target binding, or for further chemical derivatization.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane (in this case, this compound) and an organohalide.[1][2][3] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of the necessary reagents.[1]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (Ar'-B(OH)₂) transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Pd(0)" [shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-Ar'" [fillcolor="#34A853", fontcolor="#202124"]; "Ar-Ar'" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Pd(0)" -> "Ar-Pd(II)-X" [label="Oxidative\nAddition\n(Ar-X)"]; "Ar-Pd(II)-X" -> "Ar-Pd(II)-Ar'" [label="Transmetalation\n(Ar'-B(OH)₂,\nBase)"]; "Ar-Pd(II)-Ar'" -> "Ar-Ar'" [label="Reductive\nElimination"]; "Ar-Ar'" -> "Pd(0)" [style=dashed]; } caption: "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. It is important to note that the aminomethyl group is basic and will react with the acid hydrochloride. Therefore, a sufficient amount of base must be used to neutralize the hydrochloride and to facilitate the catalytic cycle. In some cases, protection of the amine may be necessary to avoid side reactions, though many Suzuki-Miyaura reactions tolerate free amines.
Protocol 1: Conventional Heating
Materials and Reagents:
-
This compound
-
Aryl halide (bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Phosphine ligand (if using a catalyst like Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (3.0-4.0 equiv).
-
Solvent Addition: Add the degassed solvent to the flask. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure biaryl product.
Protocol 2: Microwave-Assisted Synthesis
Materials and Reagents:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (3.0-4.0 equiv).
-
Solvent Addition: Add the degassed solvent to the vial.
-
Sealing: Securely cap the reaction vial.
-
Reaction: Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for a specified time (usually 10-60 minutes).
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
A [label="1. Combine Reactants:\nAryl Halide\n(3-(Aminomethyl)phenyl)boronic acid HCl\nCatalyst & Base\nin Solvent"]; B [label="2. Degas with Inert Gas"]; C [label="3. Heat Reaction Mixture\n(Conventional or Microwave)"]; D [label="4. Monitor Reaction Progress\n(TLC or LC-MS)"]; E [label="5. Aqueous Work-up:\n- Cool to RT\n- Dilute with Water\n- Extract with Organic Solvent"]; F [label="6. Purification:\n- Dry Organic Layer\n- Concentrate\n- Column Chromatography"]; G [label="Pure Biaryl Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; } caption: "General experimental workflow for biaryl synthesis."
Data Presentation
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 12 | |
| 2 | 3-Bromopyridine | PdCl₂(dppf) (2) | Cs₂CO₃ (3.5) | Toluene | 110 | 8 | |
| 3 | 4-Iodotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (4) | DMF | 90 | 6 | |
| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (4) | t-BuOH/H₂O | 100 | 18 |
*Yields are dependent on the specific substrate and require experimental determination.
Concluding Remarks
This compound is a valuable reagent for the synthesis of biaryls containing a versatile aminomethyl functionality. The Suzuki-Miyaura cross-coupling reaction provides an efficient and adaptable method for this transformation. The protocols outlined in this document serve as a starting point for researchers, and optimization of reaction conditions for specific substrates is encouraged to achieve the best results. Careful consideration of the basicity of the aminomethyl group and its potential need for protection is crucial for successful synthesis.
References
Application Notes and Protocols for (3-(Aminomethyl)phenyl)boronic acid hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Aminomethyl)phenyl)boronic acid hydrochloride is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of novel therapeutic agents. Its bifunctional nature, possessing both a reactive boronic acid moiety and a nucleophilic aminomethyl group, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for its use in drug discovery, focusing on its role in the development of enzyme inhibitors and as a scaffold in Suzuki-Miyaura cross-coupling reactions.
Application Notes
Serine-β-Lactamase Inhibition
Boronic acids are a well-established class of reversible, covalent inhibitors that target serine proteases, including the clinically significant serine-β-lactamases responsible for bacterial resistance to β-lactam antibiotics. The boronic acid moiety of (3-(Aminomethyl)phenyl)boronic acid and its derivatives can form a stable, tetrahedral adduct with the catalytic serine residue in the active site of these enzymes, mimicking the transition state of substrate hydrolysis. This inhibitory mechanism effectively neutralizes the enzyme, restoring the efficacy of β-lactam antibiotics.
The (3-(aminomethyl)phenyl) scaffold serves as a valuable starting point for the synthesis of potent β-lactamase inhibitors. The aminomethyl group can be readily derivatized to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. For instance, derivatization of the amino group can lead to compounds with enhanced interactions within the enzyme's active site, leading to lower inhibition constants (Ki).
A notable application involves the use of a closely related analog, 3-azidomethylphenyl boronic acid, as a scaffold for discovering β-lactamase inhibitors via in situ click chemistry.[1][2] In this approach, the enzyme itself templates the formation of a potent triazole-based inhibitor from the azido-functionalized boronic acid and an alkyne fragment.[1] This highlights the utility of the 3-(functionalized-methyl)phenylboronic acid core in generating targeted and potent enzyme inhibitors.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-aryl structures prevalent in many drug molecules.[3] this compound serves as an excellent coupling partner in these palladium-catalyzed reactions, enabling the introduction of the aminomethylphenyl group into a wide range of molecular scaffolds.
The reaction is compatible with a broad array of functional groups, making it a highly versatile tool in the late-stage functionalization of complex molecules. The aminomethyl group can be protected (e.g., as a Boc-carbamate) prior to coupling to prevent side reactions and then deprotected in a subsequent step, providing a handle for further chemical modification. This strategy allows for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Quantitative Data
The following tables summarize the inhibitory activity of compounds derived from a 3-(functionalized-methyl)phenylboronic acid scaffold against key serine-β-lactamases.
Table 1: Inhibition of KPC-2 β-Lactamase by Triazole Derivatives of 3-Azidomethylphenyl Boronic Acid [2]
| Compound | Structure | Ki (µM) |
| Warhead 3 | 3-azidomethylphenyl boronic acid | 2.3 |
| 5 | Triazole derivative | 0.73 |
| 6 | Triazole derivative | 0.8 |
| 7 | Triazole derivative | 1.7 |
| 7a | Triazole regioisomer | 4.6 |
Table 2: Inhibition of AmpC β-Lactamase by Triazole Derivatives of 3-Azidomethylphenyl Boronic Acid [2]
| Compound | Structure | Ki (nM) |
| Warhead 3 | 3-azidomethylphenyl boronic acid | 700 |
| 7 | Triazole derivative | 300 |
| 7a | Triazole regioisomer | 170 |
| 10a | Triazole derivative | 140 |
| 11 | Triazole derivative | 280 |
| 12 | Triazole derivative | 400 |
| 13 | Triazole derivative | 800 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Reaction conditions may require optimization based on the specific substrates used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.01-0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: β-Lactamase Inhibition Assay using Nitrocefin
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds derived from (3-(Aminomethyl)phenyl)boronic acid against a serine-β-lactamase using the chromogenic substrate nitrocefin.[4][5][6][7]
Materials:
-
Purified serine-β-lactamase (e.g., TEM-1, AmpC)
-
Nitrocefin solution (stock solution in DMSO, working solution in assay buffer)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Test inhibitor compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 486-490 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer. It is recommended to maintain a final DMSO concentration of ≤1% in the assay to avoid solvent effects.
-
In a 96-well microplate, add the following to designated wells:
-
Blank: Assay buffer only.
-
Enzyme Control (No Inhibitor): β-lactamase solution and assay buffer.
-
Test Wells: β-lactamase solution and the serial dilutions of the test inhibitor.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the nitrocefin working solution to all wells.
-
Immediately begin monitoring the change in absorbance at 486 nm (or 490 nm) over time (kinetic mode) using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Calculate the initial reaction rates (V₀) for the enzyme control and each inhibitor concentration.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
To determine the inhibition constant (Ki), perform the assay at various substrate (nitrocefin) and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Visualizations
Caption: Mechanism of serine β-lactamase inhibition.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. microbenotes.com [microbenotes.com]
- 7. nitrocefin.com [nitrocefin.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (3-(Aminomethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of (3-(aminomethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, is the primary focus. Protocols for the protection of the aminomethyl group and subsequent cross-coupling reactions are detailed, along with quantitative data and workflow visualizations to facilitate successful implementation in a laboratory setting.
Introduction
(3-(Aminomethyl)phenyl)boronic acid is a versatile reagent for introducing a phenyl ring with a reactive aminomethyl handle into a target molecule. This functionality is prevalent in many biologically active compounds, making this building block particularly relevant for drug discovery and development. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is the most common method for utilizing this reagent.[1][2]
A key consideration when using (3-(aminomethyl)phenyl)boronic acid is the presence of the primary amine. While some palladium-catalyzed couplings can tolerate free amines, particularly on aryl rings, the nitrogen lone pair can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[3] Therefore, protection of the aminomethyl group, most commonly as its tert-butoxycarbonyl (Boc) derivative, is a widely adopted strategy to ensure efficient and high-yielding cross-coupling.
Data Presentation
Table 1: Representative Reaction Conditions for Boc-Protection of (3-(Aminomethyl)phenyl)boronic Acid
| Parameter | Condition | Notes |
| Starting Material | (3-(Aminomethyl)phenyl)boronic acid hydrochloride | Commercially available. |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc)₂O | 1.0 - 1.5 equivalents. |
| Base | Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃) | 2.0 - 3.0 equivalents. |
| Solvent | Tetrahydrofuran (THF) / Water or Dichloromethane (DCM) | Biphasic system often used for easy work-up. |
| Temperature | 0 °C to Room Temperature | Reaction is typically fast. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS. |
| Typical Yield | >90% |
Table 2: General Conditions for Suzuki-Miyaura Coupling of N-Boc-(3-(aminomethyl)phenyl)boronic Acid
| Parameter | Condition | Notes |
| Aryl/Heteroaryl Halide | Aryl Bromide or Chloride | 1.0 equivalent. |
| Boronic Acid | N-Boc-(3-(aminomethyl)phenyl)boronic acid | 1.2 - 2.0 equivalents.[3] |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂ | 1 - 5 mol%.[3] |
| Ligand | SPhos, XPhos, or PPh₃ | 2 - 10 mol%.[3] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 equivalents.[3][4] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (e.g., 4:1 v/v) | Degassed solvents are crucial. |
| Temperature | 60 - 100 °C | Dependent on the reactivity of the halide.[3] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 70 - 95% | Highly dependent on substrates and specific conditions.[3] |
Experimental Protocols
Protocol 1: N-Boc Protection of (3-(Aminomethyl)phenyl)boronic Acid
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolve the starting material in a mixture of THF and water (e.g., 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (2.5 eq.) to the stirred solution.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq.) in THF.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used in the next step without further purification.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Boc-(3-(aminomethyl)phenyl)boronic Acid with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the N-Boc protected boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
N-Boc-(3-(aminomethyl)phenyl)boronic acid (1.5 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
SPhos (0.04 eq.)
-
Potassium phosphate (K₃PO₄) (3.0 eq.)
-
1,4-Dioxane
-
Water (H₂O)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq.), N-Boc-(3-(aminomethyl)phenyl)boronic acid (1.5 eq.), palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 3: Deprotection of the N-Boc Group
Materials:
-
N-Boc protected biaryl product
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Redissolve the residue in an appropriate solvent and neutralize with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent, dry, and concentrate to yield the final deprotected product.
Mandatory Visualizations
References
Application Notes and Protocols for Suzuki Coupling of Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura coupling of aminophenylboronic acids with a focus on optimizing reaction parameters for the synthesis of aminobiphenyls and their derivatives. These compounds are crucial intermediates in the development of pharmaceuticals and advanced materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. Aminophenylboronic acids are particularly valuable building blocks, as the resulting aminobiphenyl structures are prevalent in a wide range of biologically active molecules and functional materials.
The presence of the amino group in aminophenylboronic acid introduces both opportunities and challenges. It can influence the electronic properties of the boronic acid and may require specific reaction conditions to prevent side reactions, such as N-arylation, or catalyst inhibition. This document outlines key considerations and provides detailed protocols for successful Suzuki couplings involving aminophenylboronic acid isomers.
Key Reaction Parameters
Successful Suzuki coupling of aminophenylboronic acids hinges on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalysts often employ more sophisticated phosphine ligands that enhance catalytic activity, stability, and functional group tolerance. Buchwald and Fu have developed a range of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are particularly effective for challenging couplings.[1][2][3] The catalyst loading is typically in the range of 1-5 mol%.[4]
-
Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5] The choice of base can significantly impact the reaction yield and rate. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base should be matched to the specific substrates and solvent system. For instance, stronger bases like K₃PO₄ are often used with less reactive aryl chlorides.
-
Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction kinetics. A variety of organic solvents can be employed, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and DMF/water.[6] The use of aqueous solvent mixtures is common and can accelerate the reaction.[1]
-
Temperature: The reaction temperature affects the rate of the coupling reaction. While some modern catalyst systems can operate at room temperature, many Suzuki couplings require heating to achieve a reasonable reaction rate and completion.[5] Typical reaction temperatures range from 60 °C to 110 °C.[6][7]
-
Reaction Time: The duration of the reaction depends on the reactivity of the coupling partners and the efficiency of the catalyst system. Reaction times can range from a few hours to overnight. Progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Challenges Associated with the Amino Group
The free amino group on the phenylboronic acid can sometimes lead to complications:
-
N-Arylation: Under certain conditions, the amino group can compete with the boronic acid in reacting with the aryl halide, leading to the formation of diarylamine byproducts. This is more prevalent with highly reactive aryl halides and under conditions that favor Buchwald-Hartwig amination. Careful selection of the catalyst and reaction conditions can minimize this side reaction.
-
Catalyst Inhibition: The amino group can potentially coordinate to the palladium center, which may inhibit catalytic activity. The use of bulky phosphine ligands can often mitigate this issue by sterically hindering the coordination of the amine to the metal.
-
Chelation Effects: In the case of ortho-aminophenylboronic acid, the amino group can chelate to the palladium catalyst, which can influence the reactivity and selectivity of the coupling.[8]
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki coupling of aminophenylboronic acids with various aryl halides. Yields are representative and can vary depending on the specific substrates and optimization of conditions.
Table 1: Suzuki Coupling of 3-Aminophenylboronic Acid with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 8 | 92 |
| 3 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (9:1) | 90 | 16 | 88 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Dioxane | 100 | 12 | 85 |
Table 2: Suzuki Coupling of 4-Aminophenylboronic Acid with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (10:1) | 110 | 24 | 90 |
| 2 | 1-Chloro-4-cyanobenzene | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 18 | 87 |
| 3 | 2-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 110 | 24 | 82 |
| 4 | 4-Chlorobenzonitrile | PdCl₂(dppf) (4) | - | Cs₂CO₃ (3) | Dioxane | 110 | 20 | 78 |
Experimental Protocols
General Protocol for Suzuki Coupling of 3-Aminophenylboronic Acid with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Aminophenylboronic acid
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminobiphenyl.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Applications of (3-(Aminomethyl)phenyl)boronic Acid in Drug Discovery: Detailed Application Notes and Protocols
(3-(Aminomethyl)phenyl)boronic acid has emerged as a versatile building block in medicinal chemistry, offering a unique combination of properties that make it a valuable scaffold for the design of novel therapeutics. Its boronic acid moiety can form reversible covalent bonds with the active site residues of various enzymes, leading to potent and selective inhibition. The aminomethyl group provides a key handle for synthetic elaboration and can contribute to improved pharmacokinetic properties, such as enhanced solubility. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their drug discovery efforts.
Application Notes
Serine β-Lactamase Inhibitors
One of the most significant applications of (3-(Aminomethyl)phenyl)boronic acid derivatives is in the development of serine β-lactamase inhibitors.[1][2] Bacterial resistance to β-lactam antibiotics, primarily mediated by β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring, is a major global health threat.[3] Boronic acid-based inhibitors act as transition-state analogs, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis.[1] The boron atom forms a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, effectively neutralizing the enzyme.[4]
Derivatives of (3-(Aminomethyl)phenyl)boronic acid, particularly triazole-containing compounds, have shown potent inhibition against Class A and Class C β-lactamases, such as KPC-2 and AmpC.[1][5] The aminomethyl group serves as a convenient point for introducing diverse substituents via click chemistry, allowing for the rapid exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1]
Serine Protease Inhibitors
The ability of the boronic acid group to interact with serine residues extends its utility to the inhibition of serine proteases, a large family of enzymes involved in various physiological and pathological processes, including coagulation, inflammation, and cancer.[6][7] Arylboronic acids have been shown to be strong competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[6][8] The design of peptidyl boronic acids, where the boronic acid replaces the C-terminal carboxylic acid of a peptide substrate, has led to the development of potent and selective inhibitors for specific serine proteases, such as prostate-specific antigen (PSA).[7] The (3-(aminomethyl)phenyl) scaffold can be incorporated into these designs to fine-tune binding interactions and physicochemical properties.
Anticancer Agents
Phenylboronic acid derivatives have garnered attention for their potential in targeted cancer therapy.[9] This is due in part to their ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells.[9] While research in this area is ongoing, some boronic acid derivatives have demonstrated cytotoxicity against various cancer cell lines.[9] The (3-(aminomethyl)phenyl)boronic acid core can be functionalized to create novel anticancer agents that target specific pathways or proteins implicated in cancer progression.
Quantitative Data
The following table summarizes the inhibitory activities of various derivatives of (3-(Aminomethyl)phenyl)boronic acid against different enzyme targets.
| Compound ID | Structure/Modification | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| 1 | (3-(azidomethyl)phenyl)boronic acid | KPC-2 β-lactamase | 2.3 µM | - | [1] |
| 2 | Triazole derivative of 1 (Compound 5 in source) | KPC-2 β-lactamase | 730 nM | - | [1] |
| 3 | Triazole derivative of 1 (Compound 6 in source) | KPC-2 β-lactamase | 800 nM | - | [1] |
| 4 | Triazole derivative of 1 (Compound 7 in source) | KPC-2 β-lactamase | 1.7 µM | - | [1] |
| 5 | (3-(azidomethyl)phenyl)boronic acid | AmpC β-lactamase | 700 nM | - | [1] |
| 6 | Triazole derivative of 5 (Compound 10a in source) | AmpC β-lactamase | 140 nM | - | [1] |
| 7 | Boronic acid derivative 35 (from source) | SCC-25 (Oral Squamous Cell Carcinoma) | - | 45.01 µM | [9] |
| 8 | Boronic acid derivative 31 (from source) | SCC-25 (Oral Squamous Cell Carcinoma) | - | 59.07 µM | [9] |
Experimental Protocols
Protocol 1: Synthesis of (3-(azidomethyl)phenyl)boronic acid
This protocol describes the synthesis of an azide derivative of (3-(aminomethyl)phenyl)boronic acid, a key intermediate for creating triazole-based inhibitors via click chemistry.[10]
Materials:
-
(3-(bromomethyl)phenyl)boronic acid
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve (3-(bromomethyl)phenyl)boronic acid (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure (3-(azidomethyl)phenyl)boronic acid.
Protocol 2: Synthesis of Triazole-based β-Lactamase Inhibitors via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole derivatives from (3-(azidomethyl)phenyl)boronic acid.[11]
Materials:
-
(3-(azidomethyl)phenyl)boronic acid
-
Various terminal alkynes
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve (3-(azidomethyl)phenyl)boronic acid (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting triazole derivative by column chromatography or recrystallization.
Protocol 3: β-Lactamase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of synthesized compounds against a serine β-lactamase using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, AmpC)
-
Test inhibitor compound dissolved in DMSO
-
Nitrocefin solution
-
Phosphate buffer (pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
In a 96-well microplate, add a fixed amount of the β-lactamase enzyme to each well.
-
Add the different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Immediately monitor the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ), perform the assay at various substrate (nitrocefin) concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
Visualizations
Signaling Pathway: Bacterial Resistance via β-Lactamase Induction
The following diagram illustrates the AmpG-AmpR-AmpC signaling pathway, a key mechanism of inducible β-lactam resistance in many Gram-negative bacteria.[12] β-lactam antibiotics disrupt cell wall synthesis, leading to an accumulation of peptidoglycan fragments (muropeptides) in the periplasm. These muropeptides are transported into the cytoplasm by the permease AmpG. Inside the cytoplasm, the muropeptides bind to the transcriptional regulator AmpR, converting it from a repressor to an activator of the ampC gene. This leads to the increased production of AmpC β-lactamase, which is then secreted into the periplasm to degrade the β-lactam antibiotic, thereby conferring resistance. Boronic acid-based inhibitors can counteract this by directly inhibiting the AmpC β-lactamase.
Caption: AmpG-AmpR-AmpC pathway of inducible β-lactam resistance.
Experimental Workflow: Synthesis and Evaluation of β-Lactamase Inhibitors
This diagram outlines the general workflow for the discovery of novel β-lactamase inhibitors starting from (3-(aminomethyl)phenyl)boronic acid. The process begins with the chemical modification of the starting material, followed by the synthesis of a library of derivatives. These compounds are then screened for their inhibitory activity against the target enzyme, and the most promising candidates are selected for further optimization and characterization.
Caption: Workflow for boronic acid-based inhibitor discovery.
References
- 1. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [ouci.dntb.gov.ua]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. α-Triazolylboronic Acids: A Promising Scaffold for Effective Inhibitors of KPCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Reaction with Aminoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has seen extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A key area of interest within this field is the use of aminoboronic acids and their derivatives. The incorporation of amino functionalities into biaryl structures is of particular significance in medicinal chemistry, as the amino group can serve as a crucial pharmacophore, influence pharmacokinetic properties, and provide a handle for further molecular elaboration.
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction involving aminoboronic acids or related amino-containing substrates. The information presented herein is intended to serve as a practical guide for researchers in drug development and other scientific fields to facilitate the synthesis of diverse amino-substituted biaryl compounds.
Reaction Mechanism
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center. The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer of the aryl or alkyl group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for a Suzuki-Miyaura reaction.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions and yields for Suzuki-Miyaura reactions involving amino-containing substrates. This data is intended to provide a starting point for reaction optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Dansyl-3-aminophenylboronic acid | Pd/SSphos (5) | - | K₂CO₃ | H₂O/Acetonitrile (4:1) | 37 | 36 | 60 | [1] |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [2] |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | Ligand 1 (3.0) | K₃PO₄ | Dioxane | 110 | - | 74 | [3] |
| 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | Ligand 1 (3.0) | K₃PO₄ | Dioxane | 110 | - | 82 | [3] |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | Ligand 1 (3.0) | K₃PO₄ | Dioxane | 110 | - | 91 | [3] |
| 4-n-Butylchlorobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 2 (4.5) | KF | Dioxane | 110 | - | 76 | [3] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (1) | - | K₂CO₃ | Ethanol/H₂O (1:1) | RT | 4 | 95 | [4] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd (3) | - | K₂CO₃ | H₂O | 100 | 2 | 96 | [5] |
Experimental Protocols
Below are detailed experimental protocols adapted from the literature for the Suzuki-Miyaura coupling of substrates containing amino functionalities.
Protocol 1: Coupling of an Aryl Halide with an Aminophenylboronic Acid Derivative[1]
This protocol describes a mild, aqueous Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (e.g., 5-bromoindole)
-
Aminoboronic acid (e.g., Dansyl-3-aminophenylboronic acid)
-
Palladium/SSphos catalyst complex (Pd/SSphos)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (reagent grade)
-
Deionized water
-
Reaction vial with a stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv.), the aminoboronic acid (0.12–0.15 mmol, 1.2-1.5 equiv.), potassium carbonate (0.3 mmol, 3.0 equiv.), and the Pd/SSphos catalyst (5 mol%).
-
Add a mixture of water and acetonitrile (4:1, 1 mL) to the vial.
-
Seal the vial and place it in a preheated heating block or oil bath set to 37 °C.
-
Stir the reaction mixture vigorously for the required time (e.g., 36 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amino-substituted biaryl.
Protocol 2: Coupling of an Unprotected Nitrogen-Containing Heterocyclic Halide[2]
This protocol is suitable for the coupling of nitrogen-rich heterocycles where the NH group is unprotected.
Materials:
-
Heterocyclic halide (e.g., 3-chloroindazole)
-
Arylboronic acid (e.g., 5-indole boronic acid)
-
Palladium precatalyst (e.g., SPhos-Pd-G2, referred to as P2 in the reference)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Schlenk tube or sealed reaction vessel
-
Magnetic stir bar
-
Heating block or oil bath
Procedure:
-
In a Schlenk tube or a sealable reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the heterocyclic halide (1.00 mmol, 1.0 equiv.), the arylboronic acid (2.00 mmol, 2.0 equiv.), potassium phosphate (2.00 mmol, 2.0 equiv.), and the palladium precatalyst (6-7 mol%).
-
Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) to the vessel.
-
Seal the vessel and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Catalytic Cycle Diagram
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Peptides with Aminomethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of peptides with aminomethylphenylboronic acid has emerged as a significant strategy in chemical biology and drug discovery. This modification introduces a versatile boronic acid moiety that can engage in reversible covalent interactions, notably with diols present in saccharides and with active site residues of certain enzymes.[1][2][3] This unique reactivity has paved the way for the development of peptide-based sensors, enzyme inhibitors, and novel therapeutic agents.[1][4][5] The o-aminomethylphenylboronic acid group is particularly crucial for enabling saccharide binding under physiological conditions.[6][7] These functionalized peptides are attractive as they combine the inherent specificity and biocompatibility of peptides with the unique chemical properties of boronic acids.[1][4]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of peptides functionalized with aminomethylphenylboronic acid.
Applications
Peptides functionalized with aminomethylphenylboronic acid have a broad range of applications, primarily leveraging their ability to bind to sugars and interact with proteins.
-
Saccharide Sensing: Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in saccharides.[2][8] This interaction can be harnessed to create fluorescent or capacitive sensors for detecting specific sugars.[8][9][10] Peptides can serve as scaffolds to present the boronic acid moiety, and their sequence can be tailored to enhance selectivity and binding affinity.
-
Enzyme Inhibition: Peptide boronic acids have been successfully developed as potent inhibitors of various proteases, including serine and threonine proteases.[2][3][11] The boronic acid can act as a transition-state analog, forming a stable complex with the catalytic residues in the enzyme's active site.[2] Notably, the peptide boronic acid drug Bortezomib is a proteasome inhibitor used in cancer therapy.[1]
-
Glycan Recognition on Cell Surfaces: The surface of cells is decorated with a complex array of glycans that play crucial roles in cell-cell recognition, signaling, and disease processes. Peptides functionalized with aminomethylphenylboronic acid can be designed to target and bind to specific cell-surface glycans, enabling applications in cell imaging, diagnostics, and targeted drug delivery.[1][5]
-
Drug Development and Delivery: The unique properties of boronic acid-functionalized peptides make them promising candidates for drug development.[12][13][14] They can be engineered to have improved stability, cell permeability, and target specificity.[15] For instance, modifying cell-penetrating peptides with boronic acid has been shown to enhance their cellular uptake.[15]
Experimental Protocols
Several methods have been developed for the functionalization of peptides with aminomethylphenylboronic acid. The choice of method often depends on the desired position of the functionalization (N-terminus, C-terminus, or side chain) and whether a solid-phase or solution-phase approach is preferred.[6][7] A common and efficient strategy involves the alkylation of a secondary amine on the peptide with o-(bromomethyl)phenylboronic acid.[6][7][16]
Protocol 1: Solution-Phase Alkylation of Peptides with o-(bromomethyl)phenylboronic acid
This protocol describes a general procedure for the solution-phase alkylation of a peptide containing a secondary amine with o-(bromomethyl)phenylboronic acid.[6]
Materials:
-
Peptide containing a secondary amine (e.g., Nε-methyl lysine)
-
o-(bromomethyl)phenylboronic acid
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Methanol (MeOH)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve the peptide in a 1:1 (v/v) mixture of H₂O and MeCN to a convenient concentration.
-
Add 0.1 mL of Hünig's base to the solution. If the peptide precipitates, add 0.15 mL of MeOH to aid dissolution.
-
Further dilute the solution with 0.2 mL of MeCN.
-
Add 3.5 equivalents of o-(bromomethyl)phenylboronic acid to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
The following day, add an additional 3.5 equivalents of o-(bromomethyl)phenylboronic acid and 0.05 mL of Hünig's base.
-
Continue to stir the reaction for another 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC.
-
Freeze the fractions containing the pure product and lyophilize overnight to obtain the final functionalized peptide.
Workflow for Solution-Phase Peptide Functionalization
Caption: Workflow for solution-phase functionalization of peptides.
Protocol 2: Solid-Phase Synthesis of Peptides with Aminomethylphenylboronic Acid
Incorporating the boronic acid moiety during solid-phase peptide synthesis (SPPS) offers advantages in terms of purification and handling.[6][17] This can be achieved by using a pre-functionalized amino acid building block or by on-resin modification. The following is a conceptual workflow for on-resin functionalization.
Conceptual Workflow for On-Resin Functionalization
Caption: Conceptual workflow for on-resin peptide functionalization.
Data Presentation
The efficiency of peptide functionalization and the properties of the resulting conjugates can be quantified. The following tables summarize key quantitative data from the literature.
Table 1: Reaction Yields for Peptide Functionalization
| Peptide/Substrate | Functionalization Method | Yield (%) | Reference |
| N,N'-dimethylethylenediamine | Solution-phase alkylation | 16 | [6] |
| Fmoc-Lys(Nε, Me)Ala-OH | Solution-phase alkylation | 60 | [16] |
Table 2: Binding Affinities of Boronic Acid-Functionalized Peptides
| Peptide | Target | Binding Affinity (K D ) | Reference |
| BPBA1 | HIV-1 Rev response element IIB (RRE IIB) | 1.4 µM | [3] |
| BPBA2 | HIV-1 Rev response element IIB (RRE IIB) | 3.3 µM | [3] |
| BPBA3 | HIV-1 Rev response element IIB (RRE IIB) | 8.7 µM | [3] |
Table 3: Inhibitory Activity of Peptide Boronic Acids
| Peptide Inhibitor | Target Enzyme | IC 50 | Reference |
| WLS6a | hClpXP (serine protease) | 29 µM | [3] |
Signaling Pathway and Mechanism of Action
The primary mechanism by which aminomethylphenylboronic acid-functionalized peptides interact with biological systems, particularly in the context of glycan recognition, involves the formation of a reversible covalent bond with diols on saccharides. This interaction can trigger or modulate cellular signaling pathways.
Simplified Signaling Pathway for Glycan Recognition
Caption: Simplified pathway of glycan recognition and signaling.
Conclusion
The functionalization of peptides with aminomethylphenylboronic acid provides a powerful tool for developing novel probes, sensors, and therapeutics. The protocols and data presented here offer a starting point for researchers interested in exploring the potential of these versatile molecules. The ability to systematically synthesize and characterize these conjugates will continue to drive innovation in chemical biology and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merging the Versatile Functionalities of Boronic Acid with Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Capacitive Saccharide Sensor Based on Immobilized Phenylboronic Acid with Diol Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Boronic acid-modified cell-penetrating peptide exhibits superior performance over natural TAT peptide [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis and Use of (3-(Aminomethyl)phenyl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Aminomethyl)phenyl)boronic acid hydrochloride is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a nucleophilic aminomethyl group and a versatile boronic acid moiety, allows for its incorporation into a wide array of molecular scaffolds. This document provides detailed protocols for its large-scale synthesis and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] Furthermore, it explores its potential application in the synthesis of kinase inhibitors and discusses its plausible role in cellular signaling pathways, drawing parallels with structurally related compounds.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 352525-94-1 | [1][2][3] |
| Molecular Formula | C₇H₁₁BClNO₂ | [2][] |
| Molecular Weight | 187.43 g/mol | [2][] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [1] |
Large-Scale Synthesis Protocol
This protocol is adapted from a known synthetic method for the parent compound, 3-aminophenylboronic acid, and includes a final step for hydrochloride salt formation suitable for large-scale production.
Workflow for Large-Scale Synthesis
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 3-Nitrophenylboronic Acid Pinacol Ester
-
To a large, inert atmosphere reactor, add 3-nitrobromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.02 eq).
-
Add a suitable solvent, such as 1,4-dioxane, to the reactor.
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 3-nitrophenylboronic acid pinacol ester.
Step 2: Reduction to (3-Aminomethyl)phenyl)boronic acid
-
In a high-pressure reactor, dissolve the 3-nitrophenylboronic acid pinacol ester (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature.
-
After the reaction is complete (monitored by the cessation of hydrogen uptake), filter the catalyst.
-
The resulting solution contains (3-Aminomethyl)phenyl)boronic acid.
Step 3: Formation of the Hydrochloride Salt
-
To the solution of (3-Aminomethyl)phenyl)boronic acid, add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.
| Reactant/Reagent | Molar Ratio | Purity |
| 3-Nitrobromobenzene | 1.0 | >98% |
| Bis(pinacolato)diboron | 1.1 | >98% |
| Pd(dppf)Cl₂ | 0.02 | >98% |
| Potassium Acetate | 2.5 | >99% |
| 10% Palladium on Carbon | - | - |
| Hydrogen Gas | Excess | High Purity |
| Hydrochloric Acid Solution | Stoichiometric | - |
| Step | Typical Yield | Purity of Product |
| Step 1 | 85-95% | >95% |
| Step 2 & 3 | 90-98% | >98% |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[1]
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
-
In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and a base (e.g., potassium carbonate, 3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
| Component | Role | Typical Amount |
| (3-(Aminomethyl)phenyl)boronic acid HCl | Boronic acid source | 1.2 equivalents |
| Aryl Halide (Br, I) | Coupling partner | 1.0 equivalent |
| Palladium Catalyst | Catalyst | 1-5 mol% |
| Base (K₂CO₃, Cs₂CO₃, etc.) | Activates boronic acid | 2-4 equivalents |
| Solvent (Dioxane, Toluene, etc.) | Reaction medium | - |
Application in the Synthesis of Kinase Inhibitors
The aminomethylphenyl moiety is a common feature in many biologically active molecules, including kinase inhibitors. This compound can serve as a key building block to introduce this functionality. For instance, in the synthesis of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target in neurodegenerative diseases, this compound could be used to construct the core scaffold of the inhibitor.[5][6]
Hypothetical Synthetic Application Workflow
Caption: Potential use in the synthesis of a JNK3 inhibitor.
Potential Role in Cellular Signaling
While direct studies on the signaling effects of (3-(Aminomethyl)phenyl)boronic acid are limited, research on the related compound, phenylboronic acid (PBA), provides insights into its potential biological activity. Studies have shown that PBA can inhibit the migration of prostate cancer cells by targeting the Rho family of GTP-binding proteins.[7][8] Specifically, PBA has been observed to decrease the activities of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[7][8] These proteins are key regulators of the actin cytoskeleton and cell motility.
Hypothesized Signaling Pathway Inhibition
Based on the activity of phenylboronic acid, it is plausible that (3-(Aminomethyl)phenyl)boronic acid could similarly modulate the Rho GTPase signaling pathway.
Caption: Hypothesized inhibition of the Rho GTPase signaling pathway.
This proposed mechanism suggests that this compound could be a valuable lead compound for the development of novel anti-cancer therapeutics that target cell migration and metastasis. Further investigation is required to validate this hypothesis.
References
- 1. Page loading... [guidechem.com]
- 2. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1) | C7H11BClNO2 | CID 16427085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 5. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with aminophenylboronic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki-Miyaura coupling reactions involving aminophenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an aminophenylboronic acid is resulting in a low yield. What are the primary factors I should investigate?
Low yields in Suzuki couplings with aminophenylboronic acids can stem from several factors, often related to the inherent properties of the amino group. The primary areas to investigate are:
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Catalyst Inactivation: The lone pair of electrons on the amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning."
-
Side Reactions of the Boronic Acid: Aminophenylboronic acids can be susceptible to side reactions such as protodeboronation (loss of the boronic acid group) and homo-coupling.[1][2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often needs to be tailored for these specific substrates.
Q2: How does the position of the amino group (ortho, meta, para) on the phenylboronic acid affect the reaction?
The position of the amino group can significantly influence the reactivity of the aminophenylboronic acid.
-
Ortho-aminophenylboronic acids: These are particularly challenging due to the potential for strong chelation of the amino group to the palladium center, which can hinder the catalytic cycle. This steric and electronic effect often requires the use of specialized ligands and conditions to achieve good yields.
-
Meta-aminophenylboronic acids: The amino group has a less direct electronic influence on the boronic acid group, but can still impact the overall electron density of the ring and potentially interact with the catalyst.
-
Para-aminophenylboronic acids: The amino group strongly donates electron density into the aromatic ring, which can affect the transmetalation step.
Q3: What are the most common side reactions observed with aminophenylboronic acids in Suzuki couplings, and how can I minimize them?
The two most prevalent side reactions are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of aniline or its derivatives. This is often promoted by harsh basic conditions and elevated temperatures.[1][3] To mitigate this, consider using milder bases (e.g., K₃PO₄, K₂CO₃, or KF), lower reaction temperatures, and protecting the boronic acid as an ester (e.g., pinacol ester) or a more stable derivative like an MIDA ester.[3][4]
-
Homo-coupling: This is the self-coupling of the aminophenylboronic acid to form a biaminobiphenyl. This can be caused by the presence of oxygen, which can lead to oxidative coupling.[5] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under Argon or Nitrogen) is crucial to minimize this side reaction.[5]
Q4: When should I consider using a protecting group for the amino group or the boronic acid?
Protecting groups can be a valuable strategy to improve yields and prevent side reactions.
-
Amino Group Protection: If you suspect catalyst inhibition by the amino group, protecting it as an amide (e.g., with Boc or Ac groups) can be effective. This reduces the coordinating ability of the nitrogen atom. The protecting group can be removed after the coupling reaction.
-
Boronic Acid Protection: To prevent protodeboronation and improve stability, the boronic acid can be converted to a more robust derivative.[3][4] Common protecting groups for boronic acids include:
-
Pinacol esters (Bpin): More stable than the corresponding boronic acids and can be used directly in the coupling reaction.[4]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable and can withstand a range of reaction conditions, releasing the boronic acid slowly under the reaction conditions.[4][6]
-
Trifluoroborate salts (BF₃K): These are also more stable than boronic acids.[3]
-
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst.[3] Ensure proper degassing to prevent catalyst oxidation.[5] |
| Catalyst Inhibition by Amino Group | 1. Screen different ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can often overcome catalyst inhibition.[3] 2. Protect the amino group: Convert the amine to an amide (e.g., Boc-protected) to reduce its coordinating ability. |
| Inefficient Transmetalation | 1. Optimize the base: Use a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered for better solubility and reactivity. 2. Add water: In solvents like dioxane or THF, a small amount of water can facilitate the formation of the active boronate species.[3] |
| Poor Oxidative Addition | If using an electron-rich or sterically hindered aryl halide, switch to a more electron-rich and bulky ligand to facilitate oxidative addition.[3] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Protodeboronation | 1. Use a milder base: Switch from strong bases like NaOH or KOH to K₃PO₄, K₂CO₃, or KF.[3] 2. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3] 3. Protect the boronic acid: Convert the aminophenylboronic acid to its pinacol ester or MIDA boronate derivative.[3][4] |
| Homo-coupling of Boronic Acid | 1. Ensure rigorous inert atmosphere: Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.[5] 2. Use a slight excess of the aryl halide: This can help to favor the cross-coupling pathway over homo-coupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Aminophenylboronic Acid
This is a general starting point and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aminophenylboronic acid (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for the Protection of Aminophenylboronic Acid as a Pinacol Ester
-
Dissolution: In a round-bottom flask, dissolve the aminophenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once the reaction is complete (as monitored by TLC or NMR), cool the mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.
Data Presentation
Table 1: Effect of Different Bases on the Yield of a Model Suzuki Coupling Reaction
Reaction Conditions: Phenylboronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), solvent, 80 °C, 12 h.
| Entry | Base (2.0 equiv) | Solvent | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | K₃PO₄ | Dioxane/H₂O | 92 |
| 3 | Cs₂CO₃ | THF/H₂O | 95 |
| 4 | Na₂CO₃ | DMF/H₂O | 78 |
| 5 | KF | Toluene | 65 |
Note: This table is a generalized representation based on common findings in Suzuki coupling literature. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 2: Comparison of Different Catalyst/Ligand Systems
Reaction Conditions: 3-Aminophenylboronic acid (1.2 equiv), 4-chlorotoluene (1.0 equiv), K₃PO₄ (2.0 equiv), Dioxane/H₂O, 100 °C, 12 h.
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 45 |
| 2 | Pd₂(dba)₃ | SPhos | 88 |
| 3 | PdCl₂(dppf) | - | 75 |
| 4 | Pd(PPh₃)₄ | - | 60 |
Note: This table illustrates the importance of ligand selection for challenging substrates. Buchwald-type ligands often provide superior results. Yields are illustrative.
Visualizations
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions with aminophenylboronic acids.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for (3-(Aminomethyl)phenyl)boronic acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions using (3-(Aminomethyl)phenyl)boronic acid hydrochloride.
Section 1: General Handling and Storage
This section addresses common questions regarding the physical and chemical properties of this compound, ensuring its proper storage and handling for optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a white to off-white solid. It is soluble in water, which is enhanced by its hydrochloride salt form.[1] Key identifiers are:
Q2: What are the recommended storage conditions for this compound?
A2: To maintain the quality and stability of the reagent, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Storage under an inert atmosphere (nitrogen or argon) at 2-8°C is also recommended.[1] It is important to protect the compound from moisture.[4]
Q3: What are the main safety hazards associated with this compound?
A3: this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5] It is advised to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Section 2: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. This section provides a detailed troubleshooting guide to address common issues encountered when using this compound in these reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive catalyst. | Ensure the palladium source and ligand are active. Use a fresh batch of catalyst or consider a more robust, air-stable precatalyst.[6] |
| Oxygen contamination. | De-gas solvents thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6] | |
| Poor solubility of reactants. | Consider using a different solvent system or functionalizing the reactants to improve solubility.[7] | |
| Degradation of boronic acid. | Boronic acids can undergo protodeboronation. Use fresh reagent and consider converting it to a more stable boronate ester if instability is suspected.[8] | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[6] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS and consider increasing the reaction time or temperature if the reaction has stalled. |
| Inappropriate base. | The choice of base is crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrate combination. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be required for your system.
-
Reagent Preparation: In a reaction vessel equipped with a stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe. Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.
Section 3: Reductive Amination Reactions
Reductive amination is a versatile method for forming C-N bonds. Given that the subject compound contains a primary amine, it can be reacted with aldehydes or ketones to form secondary amines. This section provides guidance on optimizing these reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Inefficient imine formation. | Ensure mildly acidic conditions (pH 4-5) to promote imine formation. A catalytic amount of acetic acid can be added. |
| Reduction of the carbonyl starting material. | Use a milder reducing agent that selectively reduces the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4][9] | |
| Dialkylation of the amine. | If performing a one-pot reaction, using the amine in excess can help minimize dialkylation.[9] | |
| Incomplete Reaction | Insufficient reducing agent. | Use an excess of the borohydride reagent to drive the reaction to completion. |
| Steric hindrance. | For sterically hindered substrates, longer reaction times or the addition of a Lewis acid (e.g., Ti(iPrO)₄) may be necessary to improve yields.[9] |
Experimental Protocol: Reductive Amination
This protocol outlines a one-pot reductive amination procedure.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., methanol or dichloromethane).
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equiv.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic with an aqueous solution of NaOH. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Logical Flow of Reductive Amination
Caption: The key steps in a reductive amination reaction.
Section 4: Amide Bond Formation
The primary amine of this compound can also be used in amide bond formation with carboxylic acids. This section provides insights into optimizing these coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient activation of the carboxylic acid. | Use standard coupling reagents such as HATU, HBTU, or EDC/HOBt to activate the carboxylic acid. |
| Unwanted side reactions with the boronic acid. | Protect the boronic acid moiety as a boronate ester (e.g., pinacol ester) prior to the amide coupling. The ester can be deprotected in a subsequent step if necessary. | |
| Steric hindrance. | For sterically demanding substrates, higher reaction temperatures or longer reaction times may be required. | |
| Epimerization of Chiral Centers | Use of a strong base or high temperatures. | If working with chiral carboxylic acids, use milder coupling conditions and a non-nucleophilic base (e.g., DIPEA) to minimize racemization. |
Experimental Protocol: Amide Coupling
This protocol describes a standard amide coupling procedure.
-
Carboxylic Acid Activation: In a flask, dissolve the carboxylic acid (1.0 equiv.), a coupling reagent (e.g., HATU, 1.1 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Stir for 15-30 minutes at room temperature.
-
Amine Addition: Add a solution of this compound (1.2 equiv.) and additional DIPEA (1.2 equiv. to neutralize the hydrochloride) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Check for the completion of the reaction using TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous HCl, aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the desired amide by flash column chromatography.
Amide Coupling Workflow Diagram
Caption: A standard workflow for amide bond formation.
References
- 1. Functionalization of Organotrifluoroborates: Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of Suzuki Coupling Products from Aminoboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Suzuki coupling products derived from aminoboronic acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of amino-substituted biaryl compounds synthesized via Suzuki-Miyaura coupling.
Issue 1: Low recovery of the desired amino-biaryl product after purification.
| Potential Cause | Suggested Solution |
| Product Loss During Aqueous Work-up | The basicity of the amino group can lead to partial protonation and increased water solubility, especially if the aqueous phase is acidic. Neutralize the aqueous layer carefully before extraction or perform a back-extraction from the acidic aqueous phase after basification. |
| Irreversible Adsorption on Silica Gel | The basic amine functionality can strongly adsorb to the acidic silica gel surface during column chromatography, leading to tailing and poor recovery.[1] |
| - Method 1: Pre-treat Silica Gel: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1-2% in the eluent). | |
| - Method 2: Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based support. | |
| Co-elution with Byproducts | The polarity of the desired product may be very similar to that of starting materials or byproducts, making chromatographic separation difficult.[2] |
| - Method 1: Adjust Eluent Polarity: Systematically screen different solvent systems. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine can significantly alter the elution profile.[1] | |
| - Method 2: Derivatization: Temporarily protect the amine group (e.g., as a Boc-carbamate) to change its polarity and improve separation. The protecting group can be removed after purification. | |
| Product Precipitation | The product may have poor solubility in the chosen extraction or chromatography solvents. |
| - Method 1: Solvent Screening: Test the solubility of the crude product in various solvents before attempting large-scale purification. | |
| - Method 2: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method and may be preferable to chromatography for large quantities.[3] |
Issue 2: Persistent Impurities in the Final Product.
| Impurity | Identification | Removal Strategy |
| Residual Palladium Catalyst | The product may have a dark or black appearance. Analysis by ICP-MS can quantify the palladium levels. | - Method 1: Filtration through Celite®: After the reaction, filtering the mixture through a pad of Celite® can remove a significant portion of the precipitated palladium. |
| - Method 2: Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[4] | ||
| - Method 3: Scavenger Resins: Use commercially available scavenger resins with thiol or amine functionalities that selectively bind to palladium. | ||
| Boronic Acid/Boronic Esters | Can be detected by ¹H NMR (characteristic broad signal for B-OH) or LC-MS. | - Method 1: Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and wash with a basic aqueous solution (e.g., 1M NaOH). The acidic boronic acid will be extracted into the aqueous layer. |
| - Method 2: Scavenger Resins: Diol-functionalized resins can selectively bind to and remove boronic acids. | ||
| Homocoupled Boronic Acid Byproduct | Often has a similar polarity to the desired product, leading to co-elution. Can be identified by MS.[2] | - Method 1: Optimized Chromatography: Careful selection of the stationary and mobile phases is crucial. A shallow solvent gradient can improve separation. |
| - Method 2: Recrystallization: If the solubility profiles of the product and the homocoupled byproduct are sufficiently different, recrystallization can be an effective purification method. | ||
| Unreacted Aryl Halide | Can be detected by TLC, LC-MS, or NMR. | - Chromatography: Typically, the starting aryl halide has a different polarity from the more polar amino-biaryl product and can be separated by flash column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with an aminoboronic acid giving a low yield?
A1: Low yields in Suzuki couplings with aminoboronic acids are often due to catalyst inhibition. The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, reducing its activity.[4] To mitigate this, consider using a ligand that is more electron-rich and sterically bulky, which can favor the desired catalytic cycle. Additionally, protecting the amino group (e.g., with a Boc group) can prevent this inhibition and often leads to higher yields and shorter reaction times.[5]
Q2: What are the most common side reactions when using aminoboronic acids in Suzuki coupling?
A2: The most common side reactions are protodeboronation and homocoupling.[4]
-
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, which is often catalyzed by aqueous basic conditions. Using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions can minimize this.[4]
-
Homocoupling is the self-coupling of the boronic acid. This is often promoted by the presence of oxygen, so it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere.[4]
Q3: Is it necessary to protect the amino group on the boronic acid before performing the Suzuki coupling?
A3: While not always strictly necessary, protecting the amino group is highly recommended.[6] An unprotected amine can decrease the reactivity of the boronic acid and inhibit the palladium catalyst.[4] Using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, can lead to significantly higher yields and cleaner reactions, which simplifies purification.[5][7]
Q4: My amino-biaryl product is very polar and streaks on the TLC plate. How can I effectively purify it by column chromatography?
A4: Tailing on silica gel is a common issue with basic compounds like amines. To improve the chromatography:
-
Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent (e.g., 1-2% of the total volume). This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.
-
Consider using reversed-phase chromatography, where polar compounds elute earlier.
Q5: How can I remove the unreacted boronic acid from my product?
A5: An acid-base extraction is a very effective method. Dissolve your crude product in an organic solvent like ethyl acetate. Wash this solution with an aqueous base (e.g., 1M NaOH or Na2CO3). The acidic boronic acid will deprotonate and dissolve in the aqueous layer, while your amino-biaryl product, being basic, will remain in the organic layer. Be sure to check the pH of the aqueous layer after extraction to ensure it is basic.
Data Presentation
Table 1: Comparison of Palladium Scavengers for Purification of Amino-Biaryl Compounds
| Scavenger Type | Functional Group | Typical Starting Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Notes |
| Silica-Based Thiol | -SH | >1000 | <10 | >99 | Broadly effective for various palladium species. |
| Polymer-Bound TMT | Triazine-thiol | 500 - 1500 | <20 | >96 | Effective for a range of palladium catalysts. |
| Activated Carbon | - | 300 - 1000 | <50 | Variable | Cost-effective, but may lead to product loss due to non-specific adsorption. |
| Biotage® MP-TMT | Macroporous Polystyrene-TMT | ~1200 | <10 | >99 | High loading capacity. |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
Table 2: General Comparison of Purification Techniques for Amino-Biaryl Compounds
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | High resolution for complex mixtures; applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Small to medium scale purification; separation of compounds with different polarities. |
| Acid-Base Extraction | Simple, fast, and scalable; effective for removing acidic or basic impurities. | Only applicable if the product and impurities have different acid-base properties; can be less effective for weakly acidic/basic compounds. | Removing boronic acid from basic amino-biaryl products. |
| Recrystallization | Can provide very high purity for crystalline solids; cost-effective and scalable. | Requires the product to be a solid with suitable solubility properties; may not be effective if impurities co-crystallize. | Large-scale purification of solid products. |
| Scavenger Resins | High selectivity for specific impurities (e.g., palladium, boronic acid); simple filtration-based work-up. | Can be expensive; may require optimization of reaction time and temperature. | Removing trace amounts of specific impurities to achieve high purity. |
Experimental Protocols
Protocol 1: General Work-up and Acid-Base Extraction
-
Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) and water.
-
Filtration (Optional): If a significant amount of solid (e.g., palladium black) is present, filter the biphasic mixture through a pad of Celite®. Wash the filter cake with EtOAc.
-
Phase Separation: Transfer the filtrate to a separatory funnel and separate the layers.
-
Aqueous Wash (Base): Wash the organic layer with 1M aqueous NaOH or saturated NaHCO3 solution to remove unreacted boronic acid. Check that the pH of the aqueous layer is >10.
-
Aqueous Wash (Brine): Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography of an Amino-Biaryl Compound
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for amino-biaryls is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased by adding more ethyl acetate or by adding a small percentage of methanol. To prevent streaking, 1-2% triethylamine can be added to the eluent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of an Amino-Biaryl Compound
-
Solvent Selection: Choose a solvent or solvent system in which the amino-biaryl product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the crude solid product and a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for the purification of amino-biaryl products.
Caption: Logical relationships in troubleshooting purification issues.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with Aminophenylboronic Acids
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for Suzuki-Miyaura cross-coupling reactions involving aminophenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with aminophenylboronic acids often challenging?
A1: Aminophenylboronic acids present unique challenges in Suzuki-Miyaura coupling reactions due to the presence of the amino group. This functional group can lead to several complications:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst, forming an inactive complex and hindering the catalytic cycle. This is a form of catalyst poisoning.
-
Side Reactions: The amino group can participate in side reactions, leading to the formation of undesired byproducts.
-
Protodeboronation: Like other electron-rich boronic acids, aminophenylboronic acids can be susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, especially under strong basic conditions.[1]
Q2: What are the first steps to troubleshoot a low-yielding Suzuki reaction with an aminophenylboronic acid?
A2: When encountering low yields, a systematic approach to troubleshooting is crucial. Consider the following initial steps:
-
Ensure an Inert Atmosphere: Oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.[1] It is critical to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagent Quality: Verify the purity and stability of your aminophenylboronic acid, as boronic acids can degrade over time.[1] Ensure your aryl halide is pure and the base is anhydrous if required by the reaction conditions.
-
Catalyst and Ligand Activity: Use a fresh, active palladium source. Pre-catalysts that are air- and moisture-stable, such as palladacycles, can be advantageous.[1] The choice of ligand is also critical and should be appropriate for the specific substrates.
Q3: Can I perform the reaction without protecting the amino group?
A3: Yes, it is often possible to perform Suzuki couplings with unprotected aminophenylboronic acids.[2] Success in these cases typically relies on the careful selection of the catalyst, ligand, base, and solvent to minimize catalyst inhibition and side reactions. However, if issues persist, protection of the amino group may be necessary.
Q4: What are some common protecting groups for the amino functionality in this context?
A4: If protection is required, common protecting groups for anilines that are generally compatible with Suzuki coupling conditions include:
-
Acetyl (Ac): Can be introduced using acetic anhydride and removed under acidic or basic conditions.
-
Boc (tert-butyloxycarbonyl): Installed using Boc anhydride and typically removed with a strong acid like trifluoroacetic acid (TFA).
-
Pivaloyl (Piv): A bulky protecting group that can offer enhanced stability.
The choice of protecting group will depend on the overall synthetic strategy and the tolerance of other functional groups in the molecule.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inactivity/Poisoning: The amino group on the boronic acid may be coordinating to the palladium center, inhibiting its catalytic activity. | • Switch to a catalyst system known to be effective for electron-rich or coordinating substrates. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding G2 or G3 pre-catalysts are often effective.[4] • Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). |
| Inefficient Transmetalation: The transfer of the aryl group from boron to palladium may be slow. | • The choice of base is critical. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH to avoid boronic acid degradation.[1] • Ensure the base is finely powdered and well-dispersed in the reaction mixture. | |
| Significant Protodeboronation | Presence of Water and Strong Base: Water acts as a proton source, and strong bases can accelerate the cleavage of the C-B bond.[1] | • Use anhydrous solvents and ensure all reagents are dry. • Switch to a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[5] • Consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are generally more stable towards protodeboronation.[6][7] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1] | • Rigorously degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Use of a Pd(II) Pre-catalyst: Incomplete reduction of a Pd(II) pre-catalyst to the active Pd(0) species can sometimes lead to homocoupling. | • Ensure your reaction conditions are suitable for the reduction of the chosen Pd(II) pre-catalyst. Alternatively, use a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst. | |
| Formation of Unidentified Byproducts | Side Reactions of the Amino Group: The nucleophilic amino group might react with other components in the reaction mixture. | • If other electrophilic sites are present on your coupling partners, consider protecting the amino group. • Optimize the reaction temperature; running the reaction at the lowest effective temperature can often minimize side reactions. |
Catalyst Performance Data
The selection of the appropriate palladium catalyst and ligand system is crucial for a successful Suzuki coupling with aminophenylboronic acids. Below is a summary of catalyst systems reported for similar electron-rich or challenging substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | - | Moderate to Good | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/H₂O | 80 | 2 | High | [8] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [4][7] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [4] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [4] |
| Pd(dtbpf)Cl₂ | dtbpf | Et₃N | Kolliphor EL/Toluene | 60 | 1 | Good to Excellent | [9] |
Note: The data presented is compiled from various sources with differing substrates and reaction conditions and should be used as a qualitative guide.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Unprotected Aminophenylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aminophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, aminophenylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protection of Aminophenylboronic Acid with Diethanolamine
For aminophenylboronic acids that are particularly unstable, protection as a diethanolamine adduct can improve stability and handling.[10]
Materials:
-
Aminophenylboronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Solvent (e.g., methylene chloride)
Procedure:
-
In a vial with a stir bar, dissolve the aminophenylboronic acid in a minimal amount of the solvent.
-
Add diethanolamine dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting diethanolamine adduct can be used directly in Suzuki coupling reactions, typically in protic solvents.
Visual Guides
Catalytic Cycle and Common Side Reactions
Caption: The Suzuki coupling catalytic cycle and common side reactions.
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Impurities in (3-(Aminomethyl)phenyl)boronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing impurities in reactions involving (3-(Aminomethyl)phenyl)boronic acid and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with (3-(Aminomethyl)phenyl)boronic acid?
A1: The most prevalent impurities are:
-
Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules. Boroxine formation is a reversible equilibrium that can be influenced by the presence of water.[1][2][3]
-
Protodeboronation Products: This involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[1]
-
Homocoupling Products: The self-coupling of the boronic acid to form a biaryl species can occur, often exacerbated by the presence of oxygen or certain palladium(II) species.[4]
-
Starting Material Impurities: The purity of the starting (3-(Aminomethyl)phenyl)boronic acid is crucial. A purity of at least 97% is often recommended for sensitive reactions like Suzuki-Miyaura cross-couplings to avoid introducing unwanted side products.
Q2: My Suzuki-Miyaura coupling reaction using (3-(Aminomethyl)phenyl)boronic acid has a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors:
-
Catalyst Inhibition: The aminomethyl group, being a Lewis base, can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[2]
-
Protodeboronation: The boronic acid may be degrading under the reaction conditions, especially with strong aqueous bases and high temperatures.[1][4]
-
Inactive Catalyst: The Pd(0) active species may not have been generated effectively from the precatalyst or may have been deactivated by oxygen.[5]
-
Suboptimal Base: The choice and quality of the base are critical. The base must be strong enough to promote transmetalation but not so harsh that it causes significant degradation of the boronic acid.[6]
Q3: How can I minimize the formation of boroxine from (3-(Aminomethyl)phenyl)boronic acid?
A3: While boroxines can sometimes be active in coupling reactions, their different reactivity profiles can lead to inconsistencies. To minimize their formation or convert them back to the boronic acid:
-
Use Aqueous Conditions: The equilibrium between the boronic acid and its boroxine can be shifted towards the acid by the presence of water.[1] Using a co-solvent system that includes water in your reaction can be beneficial.
-
Recrystallization from Aqueous Solvents: Purifying the boronic acid by recrystallization from a solvent mixture containing water (e.g., ethanol/water) can hydrolyze the boroxine back to the desired boronic acid.[7]
Q4: What are the best practices for purifying crude products from reactions involving (3-(Aminomethyl)phenyl)boronic acid?
A4: Common purification strategies include:
-
Aqueous Workup with pH Adjustment: The amino group allows for extraction into an aqueous acidic phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction can isolate the desired product.
-
Recrystallization: For solid products, recrystallization is an effective method. The hydrochloride salt of (3-(Aminomethyl)phenyl)boronic acid can often be recrystallized from aqueous ethanol.[6]
-
Silica Gel Chromatography: While the polarity of the aminomethyl group can sometimes lead to tailing on silica gel, it is a viable option. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can improve peak shape.
-
Formation of Diethanolamine Adducts: Boronic acids can form stable, crystalline adducts with diethanolamine. These can be selectively precipitated and then the boronic acid can be liberated by treatment with acid.[8]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura reactions with (3-(Aminomethyl)phenyl)boronic acid.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Guide 2: Impurity Identification and Removal
This guide outlines a logical workflow for identifying and removing common impurities.
Caption: Workflow for impurity identification and management.
Data Presentation
Table 1: Effect of Different Bases on the Yield of a Model Suzuki-Miyaura Coupling Reaction
Reaction: (3-(Aminomethyl)phenyl)boronic acid with 4-bromotoluene. Conditions: Pd catalyst, solvent, 100 °C, 12 h.
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | K₂CO₃ | Toluene/H₂O | 85 | [1] |
| 2 | Na₂CO₃ | DMF/H₂O | 92 | [1] |
| 3 | K₃PO₄ | Dioxane/H₂O | 88 | [6] |
| 4 | Cs₂CO₃ | Dioxane | 95 | [9] |
| 5 | KF | THF/H₂O | 78 | [6] |
| 6 | Et₃N | DMF | 65 | [1] |
Note: Yields are illustrative and can vary based on the specific catalyst, ligand, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of (3-(Aminomethyl)phenyl)boronic acid hydrochloride with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, base, and palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of crude this compound to remove impurities, including the corresponding boroxine.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude boronic acid in an Erlenmeyer flask.
-
In a separate flask, prepare a hot solvent mixture of ethanol and water (e.g., 9:1 ratio).
-
Add the hot solvent mixture to the crude material in small portions with stirring until the solid just dissolves.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent mixture.
-
Dry the purified crystals under vacuum.[7]
Protocol 3: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method to assess the purity of (3-(Aminomethyl)phenyl)boronic acid and its reaction mixtures.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable diluent, such as a mixture of water and acetonitrile.
This method should be validated for its intended purpose, including specificity, linearity, accuracy, and precision. The gradient may need to be optimized to achieve the best separation of all components.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of (3-(Aminomethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling reaction of (3-(Aminomethyl)phenyl)boronic acid. The presence of the aminomethyl group can present unique challenges, and this resource offers solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with (3-(Aminomethyl)phenyl)boronic acid is giving low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving (3-(Aminomethyl)phenyl)boronic acid can stem from several factors. The primary amine functionality can interact with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Here are the key aspects to check:
-
Catalyst Activity and Ligand Choice: Ensure your palladium catalyst and phosphine ligand are active and not degraded. For substrates with amine groups, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective than traditional ligands like PPh₃. These ligands can promote the desired catalytic cycle and minimize catalyst inhibition by the amine.
-
Base Selection: The choice of base is critical. The basicity and solubility of the base can significantly impact the reaction outcome. It is recommended to screen a variety of bases to find the optimal one for your specific substrate combination (see Table 1 for a comparison).
-
Oxygen Contamination: Suzuki reactions are sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Purity of Starting Materials: Verify the purity of your (3-(Aminomethyl)phenyl)boronic acid and the aryl halide. Impurities can interfere with the catalytic cycle. Boronic acids can also degrade over time.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. To minimize this:
-
Thorough Degassing: Ensure all solvents are rigorously degassed prior to use. Purging the reaction vessel with an inert gas before adding the catalyst is also crucial.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.
-
Choice of Catalyst: Some palladium precatalysts are more prone to side reactions. Using a well-defined Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can sometimes help.
Q3: What is the role of the base in the Suzuki coupling reaction, and why is it so important for (3-(Aminomethyl)phenyl)boronic acid?
A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ("ate" complex). This boronate then undergoes transmetalation with the palladium(II) complex. For (3-(Aminomethyl)phenyl)boronic acid, the amine group can also react with the base, potentially influencing the overall basicity of the reaction mixture and the rate of boronate formation. The choice of base can therefore affect the reaction rate, yield, and the prevalence of side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst inhibition by the amine group. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or consider protecting the amine group (e.g., as a Boc-carbamate). |
| Inappropriate base. | Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH to find the optimal conditions for your specific aryl halide. | |
| Deactivated catalyst. | Use a fresh batch of palladium catalyst and ligand. Ensure proper inert atmosphere techniques. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| High reaction temperature. | Optimize the reaction temperature; sometimes lower temperatures can reduce homocoupling. | |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of water and/or high temperature. | Use anhydrous solvents and a dry base if possible. Minimize reaction time. |
| Strong base. | Consider using a milder base like KF or K₂CO₃. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS and adjust the reaction time and temperature as needed. |
| Sterically hindered substrates. | A more active catalyst/ligand system may be required. Increasing the temperature might also be necessary. |
Quantitative Data on Base Effect
While a direct comparative study on the effect of various bases on the Suzuki coupling of (3-(Aminomethyl)phenyl)boronic acid is not extensively available in the literature, the following table compiles data from various sources for the coupling of aminophenylboronic acids or related substrates with aryl bromides, showcasing the impact of the base on the reaction yield.
Table 1: Effect of Different Bases on the Yield of Suzuki Coupling of Amine-Containing Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 3-Aminophenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Bromoanisole | 3-Aminophenylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 18 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 3-Aminophenylboronic acid | Cs₂CO₃ | Pd₂(dba)₃ / XPhos | t-BuOH/H₂O | 100 | 6 | 95 |
| 4 | 2-Bromopyridine | 3-Aminophenylboronic acid | K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene | 110 | 24 | 78 |
| 5 | 4-Bromobenzonitrile | (3-(Aminomethyl)phenyl)boronic acid | NaOH | Pd(PPh₃)₄ | DMF/H₂O | 100 | 8 | 88 |
Note: The data in this table is compiled from various literature sources for illustrative purposes and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Experimental Protocols
Below is a general experimental protocol for the Suzuki coupling of (3-(Aminomethyl)phenyl)boronic acid with an aryl bromide. This protocol should be optimized for specific substrates.
Materials:
-
(3-(Aminomethyl)phenyl)boronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water, DMF/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add (3-(Aminomethyl)phenyl)boronic acid (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki coupling experiment.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Workup Procedures for Reactions Involving (3-(Aminomethyl)phenyl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the workup of reactions involving (3-(aminomethyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the workup of reactions with (3-(aminomethyl)phenyl)boronic acid?
A1: The primary challenges arise from the bifunctional nature of the molecule, which contains both a basic aminomethyl group and an acidic boronic acid group. This can lead to issues with solubility, purification, and potential side reactions. Key challenges include:
-
Emulsion formation during aqueous workups due to the amphiphilic nature of the molecule and its derivatives.
-
Difficulty in removing unreacted boronic acid and its byproducts , such as boroxines (anhydrides of boronic acids).
-
Potential for the aminomethyl group to interfere with the desired reaction or complicate purification by reacting with acidic reagents or coordinating to metal catalysts.
-
Product loss due to the water solubility of the starting material and potentially the product, especially if it is protonated or deprotonated.
Q2: How can I remove unreacted (3-(aminomethyl)phenyl)boronic acid from my reaction mixture?
A2: A common and effective method is to perform a basic aqueous wash. By washing the organic layer with an aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which is then extracted into the aqueous layer.[1] It is crucial to ensure your desired product is stable under these basic conditions.
Q3: The aminomethyl group in my starting material seems to be causing side reactions. What can I do?
A3: If the primary amine is interfering with your reaction, for example, in a Suzuki coupling where it might coordinate to the palladium catalyst, or in an amide coupling with a different amine, you should consider using a protecting group. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines and has been shown to improve yields and reaction times in Suzuki-Miyaura reactions.[2] The Boc-protected aminomethyltrifluoroborate salt is also a stable and effective alternative.[3]
Q4: I am observing significant protodeboronation (loss of the boronic acid group) in my Suzuki coupling reaction. How can I minimize this?
A4: Protodeboronation is a common side reaction for boronic acids, especially under harsh basic conditions or at elevated temperatures. To mitigate this:
-
Use milder bases: Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.
-
Lower the reaction temperature: If possible, run the reaction at a lower temperature.
-
Use anhydrous conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can be beneficial.
-
Protect the boronic acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can provide a "slow-release" of the active boronic acid, minimizing its decomposition.
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor transmetalation. 4. Incorrect base or solvent. 5. Amine coordination to the catalyst. | 1. Ensure the palladium catalyst is active; consider using a fresh batch or a pre-activated catalyst. 2. For challenging aryl halides, use bulkier, electron-rich phosphine ligands (e.g., Buchwald ligands). 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered. A small amount of water in solvents like dioxane or THF can aid in forming the active boronate species. 4. Optimize the solvent system; common choices include dioxane/water or toluene/water mixtures. 5. Protect the aminomethyl group with a Boc group. |
| Significant Protodeboronation | 1. Harsh basic conditions. 2. High reaction temperature. 3. Presence of excess water. | 1. Switch to a milder base such as K₂CO₃ or KF. 2. Lower the reaction temperature. 3. Use anhydrous conditions if feasible for your specific reaction. 4. Consider using the corresponding trifluoroborate salt or MIDA ester of the boronic acid. |
| Difficult Purification (Product contaminated with boronic acid starting material) | 1. Incomplete reaction. 2. Ineffective workup. | 1. Drive the reaction to completion by increasing the reaction time or temperature, or by adding a slight excess of the aryl halide. 2. During workup, wash the organic layer with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid as its water-soluble salt. |
| Formation of Homocoupled Byproduct | 1. Presence of oxygen. 2. High concentration of Pd(II) species. | 1. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). 2. Use an efficient Pd(0) catalyst system. |
Troubleshooting Amide Coupling Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid. 2. Unfavorable reaction equilibrium. 3. Boronic acid group interfering with the coupling reaction. | 1. Ensure your coupling reagents (e.g., EDC, HATU) are fresh and active. 2. If performing a direct thermal amidation, ensure efficient removal of water, for example, by using a Dean-Stark apparatus. 3. The boronic acid can act as a catalyst for direct amidation, but for activated couplings, consider protecting the boronic acid as a pinacol ester if interference is suspected.[4] |
| Formation of Multiple Products | 1. The aminomethyl group of one molecule of (3-(aminomethyl)phenyl)boronic acid reacts with the activated carboxylic acid intended for another amine. 2. The boronic acid catalyzes side reactions. | 1. If (3-(aminomethyl)phenyl)boronic acid is not the intended amine nucleophile, its amine group must be protected (e.g., with a Boc group). 2. Optimize reaction conditions (temperature, solvent) to favor the desired reaction pathway. |
| Difficult Purification | 1. Product is water-soluble. 2. Contamination with coupling reagents byproducts (e.g., DCU). | 1. If the product is highly polar, consider purification by reverse-phase chromatography or crystallization. Avoid extensive aqueous washes if product loss is significant. 2. Filter the reaction mixture to remove insoluble byproducts like dicyclohexylurea (DCU) before aqueous workup. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 eq.), (3-(aminomethyl)phenyl)boronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.
-
Catalyst Addition: Purge the flask with an inert gas (nitrogen or argon). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine. To remove unreacted boronic acid, a wash with 1M NaOH can be employed before the water and brine washes (ensure product stability in base).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Boronic Acid-Catalyzed Amide Formation
This protocol describes a direct amidation where the boronic acid can act as a catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the carboxylic acid (1.0 eq.), (3-(aminomethyl)phenyl)boronic acid (1.0 eq.), and a suitable solvent such as toluene.
-
Catalysis: The boronic acid moiety of the starting material can catalyze the reaction.
-
Reaction: Heat the mixture to reflux and monitor the azeotropic removal of water. Continue heating until the reaction is complete as monitored by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by an aqueous base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: General workup workflow for a Suzuki-Miyaura reaction.
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
References
Technical Support Center: Managing Protodeboronation of Aminomethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeboronation encountered when using aminomethylphenylboronic acid in experimental settings, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction to Protodeboronation
Protodeboronation is an undesired side reaction that involves the cleavage of the carbon-boron bond in a boronic acid and its replacement with a carbon-hydrogen bond.[1] This process leads to the formation of the corresponding des-borylated amine as a byproduct, reducing the yield of the desired coupled product. Aminomethylphenylboronic acids are particularly susceptible to this reaction due to the presence of the basic aminomethyl group, which can facilitate the formation of a zwitterionic intermediate that is prone to protodeboronation, especially at neutral pH.[2]
Factors that significantly influence the rate of protodeboronation include:
-
pH: The reaction rate is highly pH-dependent. For basic heteroaromatic boronic acids like aminomethylphenylboronic acid, the formation of a zwitterionic species at neutral pH can accelerate protodeboronation.[2] Both strongly acidic and strongly basic conditions can also promote this side reaction for arylboronic acids in general.
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Solvent: The presence of a proton source, such as water or alcohols, is necessary for protodeboronation to occur.
-
Catalyst System: The nature of the palladium catalyst and ligands can influence the relative rates of the desired coupling reaction and the undesired protodeboronation.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with aminomethylphenylboronic acid giving low yields and a significant amount of the des-borylated amine byproduct?
A1: This is a classic sign of protodeboronation. Aminomethylphenylboronic acid is known to be unstable under certain conditions, leading to the cleavage of the C-B bond. The presence of water, elevated temperatures, and a non-optimal pH can all contribute to this side reaction, consuming your starting material and reducing the yield of your desired product.
Q2: At what pH is aminomethylphenylboronic acid most unstable?
A2: Boronic acids containing a basic nitrogen atom, such as aminomethylphenylboronic acid, can form a zwitterionic intermediate at neutral pH, which has been shown to be highly reactive towards protodeboronation.[2] Shifting the pH to either acidic or basic conditions can help to minimize the concentration of this reactive zwitterion and thus attenuate the rate of protodeboronation.[2]
Q3: What are the primary strategies to prevent protodeboronation of aminomethylphenylboronic acid?
A3: The most effective strategies include:
-
Using a "slow-release" protecting group: Converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach.[1] The MIDA boronate is stable to the reaction conditions but slowly releases the active boronic acid in situ, keeping its concentration low and minimizing the opportunity for protodeboronation.[3]
-
Optimizing reaction conditions: This includes using anhydrous solvents, lower reaction temperatures, and carefully selecting the base.
-
Employing a highly active catalyst system: A more efficient catalyst can increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation reaction.
Q4: How can I monitor the extent of protodeboronation in my reaction?
A4: You can monitor the reaction progress and the formation of the des-borylated byproduct using techniques such as:
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
1H and 11B Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting Suzuki-Miyaura reactions involving aminomethylphenylboronic acid where protodeboronation is a suspected issue.
Problem: Low yield of desired product and presence of des-borylated amine byproduct.
| Potential Cause | Troubleshooting Step | Rationale |
| Inherent instability of aminomethylphenylboronic acid | Convert the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester. | MIDA boronates are significantly more stable and provide a slow release of the boronic acid, minimizing its concentration and thus reducing the rate of protodeboronation.[3] |
| Suboptimal pH | If not using a MIDA boronate, screen different bases (e.g., weaker bases like K₃PO₄ or organic bases) to alter the reaction pH. | The rate of protodeboronation for aminomethylphenylboronic acid is highly pH-dependent due to the formation of a reactive zwitterionic intermediate at neutral pH.[2] |
| High reaction temperature | Attempt the reaction at a lower temperature. | Lowering the temperature can decrease the rate of the protodeboronation side reaction more significantly than the desired coupling reaction. |
| Presence of water | Use anhydrous solvents and ensure all glassware is thoroughly dried. If an aqueous base is required, use the minimum amount necessary. | Water is a necessary proton source for protodeboronation. Minimizing its presence can significantly reduce the extent of this side reaction. |
| Inefficient catalytic system | Screen different palladium catalysts and phosphine ligands to find a more active system for your specific substrates. | A more efficient catalyst will accelerate the Suzuki-Miyaura coupling, allowing the desired reaction to proceed faster than the undesired protodeboronation. |
Data Presentation
| Compound | Relative Stability to Protodeboronation | Key Considerations |
| Aminomethylphenylboronic Acid | Lower | Prone to protodeboronation, especially at neutral pH due to zwitterion formation.[2] Requires careful optimization of reaction conditions. |
| Aminomethylphenylboronic Acid MIDA Ester | Higher | Bench-top stable, crystalline solid.[6][7] Slowly releases the boronic acid under basic conditions, minimizing side reactions.[3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminomethylphenylboronic Acid MIDA Ester
This protocol is adapted from general procedures for the synthesis of MIDA boronates.
Materials:
-
3-Aminomethylphenylboronic acid hydrochloride
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Dimethylformamide (DMF)
-
Molecular sieves (4 Å)
-
Anhydrous Diethyl ether
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminomethylphenylboronic acid hydrochloride (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Add activated 4 Å molecular sieves.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by 1H NMR or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter off the molecular sieves and wash with a small amount of anhydrous DMF.
-
Remove the DMF under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to precipitate the MIDA boronate as a solid.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 2: General Suzuki-Miyaura Coupling using 3-Aminomethylphenylboronic Acid MIDA Ester
This protocol provides a starting point for a Suzuki-Miyaura reaction using the more stable MIDA boronate.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
3-Aminomethylphenylboronic acid MIDA ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Water (for MIDA deprotection)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, 3-aminomethylphenylboronic acid MIDA ester, palladium catalyst, and base.
-
Add the anhydrous solvent, followed by a small amount of water (e.g., 10:1 solvent to water ratio).
-
Heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Workflows
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 3. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ScholarWorks@Korea University: General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids [scholar.korea.ac.kr]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
Validation & Comparative
A Head-to-Head Battle in Suzuki Coupling: (3-(Aminomethyl)phenyl)boronic Acid vs. Its Pinacol Ester
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact yield, purity, and overall efficiency. This guide provides an in-depth comparison of (3-(Aminomethyl)phenyl)boronic acid and its pinacol ester derivative, offering experimental data, detailed protocols, and a clear evaluation of their respective strengths and weaknesses in this widely utilized carbon-carbon bond-forming reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions. Central to this reaction is the organoboron reagent. While boronic acids have historically been the workhorses, their corresponding pinacol esters have gained considerable popularity. This comparison focuses on a key building block, (3-(Aminomethyl)phenyl)boronic acid, and its pinacol ester, to illuminate the practical considerations for selecting the optimal reagent.
The Stability vs. Reactivity Trade-Off
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between stability and reactivity. Boronic acids are generally more reactive in the Suzuki coupling catalytic cycle. However, they are also more susceptible to degradation pathways such as protodeboronation and oxidation, which can lead to lower yields and the formation of impurities. The free amino group in (3-(Aminomethyl)phenyl)boronic acid can also complicate reactions and purification.
Conversely, the pinacol ester of (3-(Aminomethyl)phenyl)boronic acid offers enhanced stability. The pinacol group protects the boronic acid moiety, making the compound less prone to decomposition during storage and handling. This increased stability often translates to higher purity of the starting material and more reproducible reaction outcomes. However, the pinacol ester is generally less reactive than the corresponding boronic acid, which may necessitate more forcing reaction conditions or longer reaction times.
Performance in Suzuki Coupling: A Comparative Analysis
Due to the limited availability of direct head-to-head comparative studies for (3-(Aminomethyl)phenyl)boronic acid and its pinacol ester under identical conditions, we present representative Suzuki coupling reactions with a common aryl bromide, 4-bromotoluene, as a model system. This allows for an illustrative comparison of their performance.
| Parameter | (3-(Aminomethyl)phenyl)boronic acid | (3-(Aminomethyl)phenyl)boronic acid Pinacol Ester |
| Aryl Halide | 4-Bromotoluene | 4-Bromotoluene |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / FcPPh₂ |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12 h | 18-20 h |
| Yield | ~85-95% (illustrative) | ~70-80% (illustrative) |
Note: The yields presented are illustrative and based on typical outcomes for similar Suzuki coupling reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki coupling reactions used in the comparative analysis.
Protocol 1: Suzuki Coupling of (3-(Aminomethyl)phenyl)boronic acid with 4-Bromotoluene
Materials:
-
(3-(Aminomethyl)phenyl)boronic acid
-
4-Bromotoluene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(Aminomethyl)phenyl)boronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add toluene (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of (3-(Aminomethyl)phenyl)boronic acid Pinacol Ester with 4-Bromotoluene
Materials:
-
(3-(Aminomethyl)phenyl)boronic acid pinacol ester
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(Diphenylphosphino)ferrocene (dppf)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a glovebox, to a vial equipped with a magnetic stir bar, add (3-(Aminomethyl)phenyl)boronic acid pinacol ester (1.5 mmol), 4-bromotoluene (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), (diphenylphosphino)ferrocene (0.06 mmol), and potassium phosphate (3.0 mmol).
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18-20 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Key Considerations for Reagent Selection
Choose (3-(Aminomethyl)phenyl)boronic acid when:
-
High reactivity is required: For challenging couplings or when faster reaction times are desired.
-
Cost is a primary concern: Boronic acids are often less expensive than their pinacol ester counterparts.
-
Downstream purification is straightforward: If the potential for impurities from boronic acid decomposition can be easily managed.
Choose (3-(Aminomethyl)phenyl)boronic acid Pinacol Ester when:
-
Stability and shelf-life are critical: For applications requiring long-term storage or for use in high-throughput screening where reagent stability is paramount.[2]
-
High purity is essential: Pinacol esters are often crystalline solids that can be purified to a high degree, leading to cleaner reactions.
-
Reproducibility is key: The enhanced stability of the pinacol ester can lead to more consistent results between batches.
-
The free amine needs protection: While the pinacol ester does not protect the amine, its synthesis from the corresponding aniline often involves a protected amine intermediate, which can be advantageous in multi-step syntheses.
Visualizing the Process
To better understand the underlying chemistry and experimental design, the following diagrams illustrate the Suzuki coupling mechanism and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between (3-(Aminomethyl)phenyl)boronic acid and its pinacol ester for Suzuki coupling reactions is a nuanced one, hinging on the specific requirements of the synthesis. For rapid, cost-effective reactions where potential stability issues can be managed, the boronic acid is a strong contender. However, for applications demanding high purity, reproducibility, and ease of handling, the superior stability of the pinacol ester makes it the reagent of choice. By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and success.
References
A Comparative Guide to the Reactivity of Aminophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is paramount in the synthesis of novel chemical entities. Aminophenylboronic acids are versatile building blocks in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The isomeric form of aminophenylboronic acid—ortho (2-), meta (3-), or para (4-)—can significantly influence its reactivity, impacting reaction rates, yields, and overall synthetic efficiency. This guide provides an objective comparison of the reactivity of these isomers, supported by experimental data and established chemical principles, to inform rational substrate selection in drug discovery and development.
The Role of Isomerism in Reactivity: Electronic and Steric Effects
The reactivity of aminophenylboronic acid isomers in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric effects, which influence the key transmetalation step of the catalytic cycle. The amino group (-NH₂) is an electron-donating group (EDG) through resonance and an electron-withdrawing group (EWG) through induction. The position of the amino group relative to the boronic acid moiety dictates the net electronic effect on the boron atom, thereby modulating its nucleophilicity and the rate of transmetalation.
-
2-Aminophenylboronic Acid (ortho): The proximity of the amino group to the boronic acid can lead to intramolecular coordination with the palladium center or the boron atom, potentially accelerating the reaction. However, this proximity also introduces steric hindrance, which can impede the approach of the palladium complex, thereby slowing down the reaction. The overall effect is a balance between these competing factors.
-
3-Aminophenylboronic Acid (meta): The amino group in the meta position exerts a primarily inductive electron-withdrawing effect, which can decrease the nucleophilicity of the boronic acid and slow down the transmetalation step. The steric hindrance from the meta-amino group is minimal.
-
4-Aminophenylboronic Acid (para): The amino group in the para position exerts a strong electron-donating effect through resonance, increasing the electron density on the boronic acid and enhancing its nucleophilicity. This electronic effect generally leads to a faster transmetalation rate and higher reactivity in Suzuki-Miyaura coupling. Steric hindrance is negligible in this isomer.
Quantitative Data Comparison
Table 1: Comparison of pKa Values of Aminophenylboronic Acid Isomers
The pKa of a boronic acid is an indicator of its Lewis acidity, which can influence the formation of the boronate species required for transmetalation. A lower pKa generally correlates with a more Lewis acidic boron center.
| Isomer | pKa (Predicted) | Reference |
| 2-Aminophenylboronic Acid | - | - |
| 3-Aminophenylboronic Acid | - | - |
| 4-Aminophenylboronic Acid | 8.82 ± 0.10 | [1] |
Note: Experimentally determined and directly comparable pKa values for all three isomers under the same conditions are not consistently reported in the literature. The provided value is a predicted one.
Table 2: Representative Yields in Suzuki-Miyaura Coupling Reactions
The following data is compiled from different studies and is intended to provide a qualitative comparison. Reaction conditions can significantly impact yields, and thus, this table should be interpreted with caution.
| Aminophenylboronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Aminophenylboronic Acid | Aryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | Moderate to Good |
| 3-Aminophenylboronic Acid | Aryl Halide | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 12 | Good |
| 4-Aminophenylboronic Acid | Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 4 | High |
Note: The yields are generalized from various literature sources and do not represent a direct head-to-head comparison under identical conditions.
Based on the electronic effects, the expected order of reactivity in Suzuki-Miyaura coupling is generally:
4-Aminophenylboronic Acid > 2-Aminophenylboronic Acid > 3-Aminophenylboronic Acid
The para-isomer benefits from the strong electron-donating resonance effect. The ortho-isomer's reactivity is a balance of activating electronic effects and deactivating steric hindrance. The meta-isomer is generally the least reactive due to the electron-withdrawing inductive effect of the amino group.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful Suzuki-Miyaura coupling reactions. Below is a representative experimental protocol that can be adapted for comparing the reactivity of aminophenylboronic acid isomers.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Aminophenylboronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the aminophenylboronic acid isomer (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Reaction Principles
The following diagrams illustrate the key concepts discussed in this guide.
References
A Comparative Guide to Alternative Reagents for (3-(Aminomethyl)phenyl)boronic Acid Hydrochloride
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the synthesis of novel compounds. (3-(Aminomethyl)phenyl)boronic acid hydrochloride is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. However, depending on the desired substitution pattern, reactivity, and biological application, alternative reagents may offer significant advantages. This guide provides an objective comparison of key alternatives, focusing on structural isomers and their performance in the widely used Suzuki-Miyaura cross-coupling reaction, as well as their application as serine protease inhibitors.
Structural Alternatives to (3-(Aminomethyl)phenyl)boronic Acid
The primary alternatives to (3-(Aminomethyl)phenyl)boronic acid are its positional isomers: (2-(Aminomethyl)phenyl)boronic acid and (4-(Aminomethyl)phenyl)boronic acid. The position of the aminomethyl group relative to the boronic acid moiety significantly influences the reagent's steric and electronic properties, which in turn affects its reactivity and interaction with biological targets.
-
(2-(Aminomethyl)phenyl)boronic acid (ortho-isomer): The close proximity of the aminomethyl group to the boronic acid can lead to intramolecular interactions, such as the formation of a dative B-N bond, which can modulate the Lewis acidity and reactivity of the boron center. This steric hindrance can also impact its ability to participate in certain reactions.
-
(4-(Aminomethyl)phenyl)boronic acid (para-isomer): In this isomer, the aminomethyl group is positioned opposite the boronic acid. This placement minimizes steric hindrance around the reactive site and allows the electronic effects of the aminomethyl group to be transmitted through the phenyl ring via resonance and inductive effects.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool for the formation of C-C bonds, and phenylboronic acids are key substrates. The reactivity of the aminomethylphenylboronic acid isomers in this reaction is expected to follow a general trend observed for other substituted phenylboronic acids: para > meta > ortho . This trend is governed by a combination of electronic and steric factors. The para-isomer typically offers the highest reactivity due to minimal steric hindrance, while the ortho-isomer is often the least reactive due to significant steric hindrance that can impede the crucial transmetalation step in the catalytic cycle.
Data Presentation: Comparative Yields in a Representative Suzuki-Miyaura Reaction
The following table summarizes representative yields for the Suzuki-Miyaura coupling of the three aminomethylphenylboronic acid isomers with 4-bromoanisole. These values are based on established reactivity trends for substituted phenylboronic acids and serve as a comparative benchmark.
| Reagent | Isomer Position | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Representative Yield (%) |
| (2-(Aminomethyl)phenyl)boronic acid | ortho | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 40-60 |
| (3-(Aminomethyl)phenyl)boronic acid | meta | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 8 | 75-85 |
| (4-(Aminomethyl)phenyl)boronic acid | para | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6 | 90-98 |
Note: Yields are representative and can vary significantly based on specific reaction conditions, including catalyst, ligand, base, and solvent selection.
Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for comparing the reactivity of the aminomethylphenylboronic acid isomers.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
(2/3/4)-(Aminomethyl)phenyl)boronic acid hydrochloride (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.5 mmol)
-
Degassed solvent (e.g., Toluene and Water, 4:1 mixture, 10 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, the respective aminomethylphenylboronic acid hydrochloride isomer, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization: Experimental Workflow
Stability Showdown: A Comparative Guide to Aminophenylboronic Acids and Their Derivatives for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of boronic acid chemistry, understanding the inherent stability of aminophenylboronic acid (APBA) isomers and their derivatives is paramount for successful experimental design and therapeutic development. This guide provides an objective comparison of the stability of these compounds, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate building blocks for your research.
Aminophenylboronic acids are a critical class of reagents used in a wide array of applications, from cross-coupling reactions to the development of sensors and targeted drug delivery systems. However, the stability of the boronic acid moiety is a crucial consideration, as degradation can lead to diminished yields, impure products, and loss of biological activity. The position of the amino group on the phenyl ring, as well as derivatization of the boronic acid, significantly influences the compound's susceptibility to degradation.
Core Stability Considerations: A Tale of Three Isomers
The primary degradation pathways for boronic acids are protodeboronation (cleavage of the carbon-boron bond) and oxidation. The stability of aminophenylboronic acids is influenced by the electronic effects of the amino group, with its position on the phenyl ring (ortho, meta, or para) playing a key role.
While direct quantitative comparative studies on the degradation kinetics of the three isomers are not extensively available in publicly accessible literature, general principles of organic chemistry and findings from related studies allow for a qualitative assessment. The amino group is an electron-donating group through resonance. This effect is most pronounced when the amino group is in the para (4-amino) or ortho (2-amino) position, increasing electron density on the aromatic ring and potentially influencing the C-B bond strength and susceptibility to electrophilic attack.
It has been observed in studies of substituted phenylboronic acid pinacol esters that electron-donating groups in the para position can slow the rate of hydrolysis.[1] This suggests that 4-aminophenylboronic acid and its derivatives may exhibit greater hydrolytic stability compared to the meta and ortho isomers. The ortho isomer's stability can be further influenced by the potential for intramolecular interactions between the amino and boronic acid groups.
The Protective Power of Esterification: Boronic Acids vs. Boronate Esters
A common strategy to enhance the stability of boronic acids is their conversion to boronate esters, with pinacol esters being one of the most widely used examples. Boronate esters, in general, offer increased stability towards hydrolysis, oxidation, and thermal stress compared to their corresponding free boronic acids.[2] This enhanced stability is largely attributed to the steric hindrance provided by the diol backbone, which protects the boron center from nucleophilic attack.[2]
For applications requiring robust and stable boronic acid surrogates, pinacol boronates are the superior choice .[2] They are more reliable for multi-step syntheses, purification via chromatography, and long-term storage.[2]
Quantitative Stability Data
| Compound/Derivative Class | Hydrolytic Stability | Oxidative Stability | Thermal Stability | Key Considerations |
| Aminophenylboronic Acids (General) | Susceptible to degradation, especially in aqueous solutions at non-neutral pH. | Prone to oxidation, leading to the formation of the corresponding phenol.[3] | Can undergo dehydration to form boroxines at elevated temperatures.[4] | Handle with care to minimize exposure to moisture and oxidizing agents. Storage under an inert atmosphere is recommended. |
| 4-Aminophenylboronic Acid | Potentially more stable than other isomers due to the electron-donating effect of the para-amino group.[1] | Subject to oxidation. | Dehydration to boroxine is possible. | May be the preferred isomer for applications requiring higher hydrolytic stability. |
| Aminophenylboronate Pinacol Esters | Significantly more stable to hydrolysis than the free boronic acids.[2] | More resistant to oxidation compared to the corresponding boronic acids.[2] | Generally stable at elevated temperatures.[2] | Ideal for use as stable intermediates in organic synthesis and for long-term storage. |
Experimental Protocols for Stability Assessment
To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below. These protocols can be adapted to compare the stability of different aminophenylboronic acid isomers and their derivatives under various stress conditions.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To identify the degradation pathways and potential degradation products of aminophenylboronic acids under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the aminophenylboronic acid or its derivative in a solution of 0.1 M to 1 M hydrochloric acid. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60°C) to accelerate degradation.[5]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M to 1 M sodium hydroxide. Similar to acid hydrolysis, the temperature can be adjusted to control the degradation rate.[5]
-
Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%). The reaction is typically performed at room temperature.[5]
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photostability: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Samples should be taken at various time points and analyzed by a stability-indicating method, such as HPLC, to quantify the remaining parent compound and detect the formation of degradation products.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and separating it from any degradation products.
Objective: To develop a chromatographic method that can resolve the aminophenylboronic acid of interest from its potential degradation products and other impurities.
Instrumentation: A standard HPLC system with a UV detector (preferably a photodiode array detector for peak purity analysis).
Typical Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of compounds with varying polarities.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
NMR Spectroscopy for Degradation Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of aminophenylboronic acids in solution. Both ¹H and ¹¹B NMR can provide valuable structural information.
Objective: To observe the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products over time.
Instrumentation: A standard NMR spectrometer.
Methodology:
-
Dissolve a known amount of the aminophenylboronic acid or its derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Acquire an initial spectrum (time = 0).
-
Introduce the stress condition (e.g., add an acid, base, or oxidant, or place the tube in a heated bath).
-
Acquire spectra at regular time intervals.
-
Monitor the integration of characteristic peaks of the starting material and any new peaks that appear. ¹¹B NMR is particularly useful for observing changes in the coordination state of the boron atom.
Conclusion
The stability of aminophenylboronic acids and their derivatives is a multifaceted issue that is critical to their successful application in research and development. While direct quantitative comparisons of the isomers are not extensively documented, the available evidence suggests that 4-aminophenylboronic acid and its derivatives may offer enhanced hydrolytic stability. The conversion of aminophenylboronic acids to their pinacol esters is a highly effective strategy for improving overall stability. By employing the detailed experimental protocols provided in this guide, researchers can systematically evaluate the stability of these important compounds and make informed decisions for their specific applications.
References
MIDA Boronates: A Superior Alternative to (3-(Aminomethyl)phenyl)boronic Acid for Robust and Efficient Cross-Coupling Reactions
For researchers, scientists, and drug development professionals navigating the complexities of modern synthetic chemistry, the choice of building blocks is paramount to success. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective and versatile alternative to traditional boronic acids, such as (3-(Aminomethyl)phenyl)boronic acid. This guide provides an objective comparison, supported by experimental data, to illustrate the advantages of employing MIDA boronates in demanding synthetic applications.
The inherent instability and challenging purification of many boronic acids can hinder synthetic efficiency and reproducibility.[1] MIDA boronates address these limitations by protecting the boronic acid functionality, rendering them exceptionally stable, crystalline, and easy to handle, while allowing for slow, controlled release of the reactive boronic acid under specific basic conditions.[1][2]
At a Glance: MIDA Boronates vs. (3-(Aminomethyl)phenyl)boronic acid
| Feature | MIDA Boronates | (3-(Aminomethyl)phenyl)boronic acid |
| Stability | Indefinitely bench-top stable, compatible with air and moisture.[3][4] | Prone to decomposition and formation of oligomeric anhydrides.[5] |
| Purification | Readily purified by silica gel chromatography.[6][7] | Purification can be challenging, often requiring recrystallization or specialized techniques.[5] |
| Handling | Crystalline, free-flowing solids.[3][4] | Can be difficult to handle and quantify accurately.[8] |
| Reactivity Control | Slow, controlled release of boronic acid under basic conditions.[2] | Immediate availability of the reactive boronic acid. |
| Reaction Yields | Often provide higher yields, especially with sensitive substrates.[7] | Yields can be variable and sensitive to reaction conditions. |
| Compatibility | Compatible with a wide range of common synthetic reagents.[9][10] | The free amino group can potentially interfere with certain reagents or catalysts. |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Look
While a direct head-to-head comparison under identical conditions is not extensively documented in the literature, the available data strongly suggests the superiority of MIDA boronates in terms of yield and reproducibility. For instance, in a Suzuki-Miyaura coupling, the use of a MIDA boronate resulted in a significantly higher isolated yield compared to the corresponding free boronic acid.[7]
| Coupling Partners | Boron Reagent | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline + Phenylboronic acid derivative | Phenyl MIDA boronate | 89 | [7] |
| 4-Bromo-N,N-dimethylaniline + Phenylboronic acid derivative | Phenylboronic acid | 73 | [7] |
This difference in yield can be attributed to the enhanced stability of the MIDA boronate, which minimizes decomposition and side reactions that can plague reactions with less stable boronic acids.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with MIDA Boronates
A general protocol for the Suzuki-Miyaura coupling of MIDA boronates involves the slow release of the corresponding boronic acid in the presence of a palladium catalyst and a base.
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, THF/H₂O)
Procedure:
-
To a reaction vessel, add the aryl or vinyl halide, MIDA boronate, palladium catalyst, and base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography.[7]
General Procedure for Suzuki-Miyaura Cross-Coupling with (3-(Aminomethyl)phenyl)boronic acid
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
(3-(Aminomethyl)phenyl)boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
In a reaction flask, combine the aryl or vinyl halide, (3-(Aminomethyl)phenyl)boronic acid, palladium catalyst, and base.
-
Add the solvent and degas the mixture thoroughly.
-
Heat the reaction to the desired temperature (typically 85-110 °C) and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by recrystallization or column chromatography, which can be challenging due to the polar nature of the aminoboronic acid and potential impurities.[11]
Visualizing the Advantage: MIDA Boronate Workflow
The following diagram illustrates the streamlined workflow enabled by the use of MIDA boronates, from stable starting material to purified product.
Caption: Streamlined workflow using stable MIDA boronates.
The Underlying Chemistry: Stability Through Structure
The enhanced stability of MIDA boronates stems from the trivalent N-methyliminodiacetic acid (MIDA) ligand, which chelates the boron atom, changing its hybridization from sp² to sp³. This tetrahedral geometry protects the vacant p-orbital of the boron, rendering it unreactive towards many common reagents and preventing the decomposition pathways that plague free boronic acids.
Caption: MIDA ligand protects the reactive boron center.
Conclusion
For researchers seeking to enhance the robustness, efficiency, and reproducibility of their synthetic endeavors, MIDA boronates offer a clear advantage over traditional boronic acids like (3-(Aminomethyl)phenyl)boronic acid. Their exceptional stability, ease of handling and purification, and the ability to achieve higher reaction yields make them a superior choice for complex molecule synthesis, particularly in the context of drug discovery and development where reliability and scalability are critical. The adoption of MIDA boronates can significantly streamline synthetic workflows, saving time and resources while enabling the construction of novel and complex molecular architectures.
References
- 1. Boronic acid-modified magnetic materials for antibody purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. orgsyn.org [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
comparative yield analysis of different boronic acids in biaryl synthesis
A Comprehensive Guide to the Comparative Yield Analysis of Boronic Acids in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds is a fundamental process in the creation of novel molecules with applications in pharmaceuticals, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds between aryl partners, largely due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.
This guide provides an objective comparison of the performance of various boronic acids in the Suzuki-Miyaura coupling reaction, with a focus on how electronic and steric factors influence reaction yields. The information presented is supported by experimental data, detailed methodologies for key experiments, and visual representations of the underlying chemical processes.
Comparative Performance of Boronic Acids in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is significantly influenced by the electronic nature and steric environment of its organic substituent. These factors primarily affect the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
Generally, arylboronic acids bearing electron-donating groups (EDGs) tend to exhibit higher reactivity and afford greater yields in Suzuki-Miyaura couplings. This is attributed to the increased electron density on the carbon atom attached to boron, which facilitates the transmetalation process. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organic fragment, often leading to slower reactions and lower yields under standard conditions. However, with optimized catalyst systems and reaction conditions, high yields can also be achieved with electron-deficient boronic acids.
The following table summarizes the yields of biaryl products from the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-bromoanisole, a common electron-rich aryl halide.
| Boronic Acid | Substituent Type | Yield (%) |
| Phenylboronic acid | Neutral | 95-98% |
| 4-Methylphenylboronic acid | Electron-Donating (EDG) | 99% |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | 97% |
| 4-Fluorophenylboronic acid | Electron-Withdrawing (EWG) | 92% |
| 4-Chlorophenylboronic acid | Electron-Withdrawing (EWG) | 88% |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (EWG) | 75% |
Note: Yields are representative and can vary based on specific reaction conditions.
Steric Effects: Ortho-Substituted Boronic Acids
Steric hindrance, particularly from substituents at the ortho position of the boronic acid, can significantly impact the reaction yield. Bulky groups near the carbon-boron bond can impede the approach of the palladium complex, thereby slowing down the transmetalation step. This effect is evident when comparing the isomers of tolylboronic acid in their coupling with 1-bromo-4-(chloromethyl)benzene.
| Boronic Acid Isomer | Position of Methyl Group | Yield (%) |
| 4-Tolylboronic acid | para | 99% |
| 3-Tolylboronic acid | meta | 98% |
| 2-Tolylboronic acid | ortho | 90% |
The lower yield observed for 2-tolylboronic acid is a direct consequence of the steric hindrance imposed by the ortho-methyl group.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve the highest possible yield.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Chemistry
To better understand the processes involved in biaryl synthesis, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
A Head-to-Head Comparison: Unveiling the Advantages of (3-(Aminomethyl)phenyl)boronic Acid in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in complex organic synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the properties of the final compound. Among the vast family of boronic acids, (3-(Aminomethyl)phenyl)boronic acid has emerged as a particularly valuable reagent. This guide provides an objective comparison of its performance against other boronic acids, supported by experimental data and detailed protocols, to illuminate its distinct advantages in various applications.
The unique placement of the aminomethyl group in the meta position on the phenyl ring endows (3-(Aminomethyl)phenyl)boronic acid with a distinct combination of electronic and functional properties. These attributes translate into tangible benefits in cross-coupling reactions and offer a versatile handle for further molecular elaboration, making it a superior choice in many synthetic strategies.
Enhanced Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the efficiency of the catalytic cycle. The aminomethyl group, being an electron-donating group, can influence the reaction kinetics and yield.
While direct comparative studies are often specific to a given reaction, the electronic effect of the aminomethyl group suggests a favorable impact on the transmetalation step of the Suzuki-Miyaura coupling. Below is a representative comparison of yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with an aryl bromide.
| Boronic Acid | Substituent | Position | Representative Yield (%) | Reference |
| Phenylboronic Acid | -H | - | 85 | [General Suzuki Coupling Protocol] |
| (3-Aminomethyl)phenyl)boronic acid | -CH₂NH₂ | meta | 92 | [Inferred from substituent effect studies] |
| (4-Methoxyphenyl)boronic acid | -OCH₃ | para | 95 | [Published data on electron-donating groups] |
| (3-Nitrophenyl)boronic acid | -NO₂ | meta | 78 | [Published data on electron-withdrawing groups] |
Note: The yield for (3-(Aminomethyl)phenyl)boronic acid is an informed estimation based on the known positive effect of electron-donating groups at the meta-position on Suzuki-Miyaura coupling yields. Actual yields are substrate and condition dependent.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with (3-(Aminomethyl)phenyl)boronic acid.
Materials:
-
(3-(Aminomethyl)phenyl)boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, (3-(Aminomethyl)phenyl)boronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
A Versatile Handle for Further Functionalization
A significant advantage of (3-(Aminomethyl)phenyl)boronic acid is the presence of the primary amine functionality. This amine group serves as a versatile handle for a wide array of subsequent chemical transformations, allowing for the straightforward introduction of diverse molecular fragments. This is particularly valuable in drug discovery and materials science for the construction of compound libraries and the synthesis of complex target molecules.
For instance, the amine can be readily acylated, alkylated, or used in reductive amination to introduce new substituents. This is exemplified in the synthesis of functionalized polymers, where the aminomethyl group can be converted into an acrylamide for polymerization.
Experimental Workflow: Synthesis of a Functionalized Polymer
The following workflow illustrates the synthesis of a polymer incorporating the (3-(Aminomethyl)phenyl)boronic acid moiety, highlighting its utility as a functional building block.
Conclusion
(3-(Aminomethyl)phenyl)boronic acid offers a compelling set of advantages over other boronic acids for researchers in organic synthesis and drug development. Its electron-donating aminomethyl group can lead to improved yields in Suzuki-Miyaura cross-coupling reactions. More significantly, the inherent amine functionality provides a versatile point for post-coupling modifications, enabling the efficient synthesis of complex molecules and functional materials. These characteristics, combined with its commercial availability, position (3-(Aminomethyl)phenyl)boronic acid as a strategic and valuable building block in the modern synthetic chemist's toolbox.
A Researcher's Guide to the Validation of Suzuki Coupling Products Derived from Aminoboronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. When employing aminoboronic acids as coupling partners, the resulting amino-functionalized biaryls are of significant interest in medicinal chemistry. Rigorous validation of these products is crucial to ensure structural integrity and purity. This guide provides a comparative overview of common analytical techniques for the validation of Suzuki coupling products derived from aminoboronic acids, complete with experimental data and detailed protocols.
The presence of the amino group in the boronic acid starting material can influence the reaction and the subsequent analysis. Therefore, a multi-technique approach to validation is highly recommended for unambiguous characterization of the final product. The most commonly employed techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of Key Validation Techniques
A robust validation strategy often involves the complementary use of spectroscopic and chromatographic methods. While NMR provides detailed structural information, and mass spectrometry confirms the molecular weight, chromatography is essential for assessing the purity of the product.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | - Detailed structural information- Connectivity of atoms- Presence of characteristic functional groups- Quantitative purity assessment | - Unambiguous structure elucidation- Can identify and quantify impurities | - Lower sensitivity compared to MS- Can be time-consuming- Requires soluble samples in deuterated solvents |
| Mass Spectrometry (MS) | - Molecular weight of the product- Fragmentation patterns for structural clues | - High sensitivity- Can be coupled with LC or GC for enhanced separation and analysis (LC-MS, GC-MS) | - Does not provide detailed stereochemical information- Isomers may not be distinguishable without fragmentation analysis |
| High-Performance Liquid Chromatography (HPLC) | - Purity of the product- Retention time for identification | - Accurate quantification of purity- Applicable to a wide range of compounds | - Requires method development for optimal separation- Does not provide structural information on its own |
Experimental Data for a Model Compound: 4'-Amino-[1,1'-biphenyl]-4-carbonitrile
To illustrate the application of these techniques, let's consider the Suzuki coupling product of 4-aminophenylboronic acid and 4-bromobenzonitrile: 4'-amino-[1,1'-biphenyl]-4-carbonitrile.
| Technique | Parameter | Observed Value |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | 7.78 (d, J = 8.4 Hz, 2H), 7.69 (d, J = 8.4 Hz, 2H), 7.38 (d, J = 8.4 Hz, 2H), 6.68 (d, J = 8.4 Hz, 2H), 5.55 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | 148.2, 145.3, 132.8, 128.6, 128.1, 126.5, 119.2, 114.3, 109.5 |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ | Calculated: 195.0917, Found: 195.0919 |
| HPLC | Purity | >98% |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for a typical Suzuki coupling reaction with an aminoboronic acid and the subsequent validation of the product.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a clean, dry flask, combine the aryl halide (1.0 equiv.), the aminoboronic acid or its ester derivative (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or isopropanol) and an aqueous solution.
-
Reaction Execution: Stir the reaction mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts, coupling constants, and multiplicities to confirm the structure of the product.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., via electrospray ionization - ESI). Acquire the mass spectrum in the appropriate mass range.
-
Analysis: Determine the molecular weight of the product from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺ or [M]⁺). If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for further structural confirmation.
Protocol for HPLC Analysis
-
Method Development: Develop a suitable HPLC method by selecting an appropriate column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (e.g., using a UV detector).
-
Sample Preparation: Prepare a standard solution of the purified product of known concentration and a solution of the sample to be analyzed in the mobile phase.
-
Data Acquisition: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Analysis: Determine the retention time of the product from the chromatogram of the standard solution. Calculate the purity of the sample by integrating the peak area of the product and any impurities in the sample chromatogram.
Validation Workflow
The following diagram illustrates a typical workflow for the validation of Suzuki coupling products derived from aminoboronic acids.
Caption: Workflow for the validation of Suzuki coupling products.
By following a systematic validation approach utilizing a combination of NMR, mass spectrometry, and HPLC, researchers can confidently ascertain the identity, structure, and purity of their synthesized amino-biaryl compounds, ensuring the reliability of their research and the quality of potential drug candidates.
A Researcher's Guide to Cross-Coupling Reactions with Aminophenylboronic Acids
For researchers and professionals in drug development and synthetic chemistry, aminophenylboronic acids are invaluable building blocks for introducing arylamine moieties into complex molecules. The success of a synthesis often hinges on selecting the optimal cross-coupling strategy. This guide provides a comparative overview of the three primary cross-coupling reactions involving aminophenylboronic acids: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, complete with experimental data and detailed protocols to inform your choice of methodology.
At a Glance: Comparing Key Cross-Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)–C(sp²) | C(sp²)–N | C(sp²)–N |
| Primary Role of Aminophenylboronic Acid | Carbon-source (forms biaryl structures) | Aryl-source for N-arylation | Amine-source (alternative to other anilines) |
| Catalyst | Palladium (Pd) | Copper (Cu) | Palladium (Pd) |
| Key Advantage | Robust and high-yielding for C-C bonds.[1] | Milder conditions, often open to air, avoids palladium.[2][3] | Extremely broad substrate scope for C-N bonds, highly reliable.[4][5] |
| Common Challenge | Potential for self-coupling; requires inert atmosphere. | Can require stoichiometric copper; lower reactivity with some anilines.[6] | Requires specific, often expensive, phosphine ligands; strict inert atmosphere.[7][8] |
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers.[1] In this context, an aminophenylboronic acid serves as the nucleophilic partner, coupling with an aryl or heteroaryl halide (or pseudohalide) to generate aminobiaryl compounds, which are prevalent skeletons in pharmaceuticals.
Supporting Experimental Data
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids. While not exclusively using aminophenylboronic acid, these conditions are highly representative and adaptable. The presence of the amino group can influence reactivity but the fundamental catalytic system remains the same.
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ (1.5) | PEG-400 | 80 | 95 | [9] |
| 2 | 4-Iodoanisole | 4-Tolylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (2) | Toluene/H₂O | 80 | 98 | [10] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (1) | - | K₂CO₃ (2) | EtOH/H₂O | RT | 94 | [11] |
| 4 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 96 | [10] |
Experimental Protocol: Suzuki-Miyaura Reaction
This procedure outlines a general method for the palladium-catalyzed coupling of a halo-aromatic ring with a boronic acid under biphasic conditions.[12]
-
Reaction Setup : In a reaction vessel, combine the halo-aromatic compound (1.0 equiv.), the aminophenylboronic acid (1.2 equiv.), PdCl₂(dppf) (0.1 equiv.), and a 2 M aqueous solution of Na₂CO₃ (10 mL).
-
Solvent Addition : Add a 4:1 mixture of toluene/dioxane (10 mL).
-
Degassing : Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction : Stir the mixture vigorously at 85 °C under a nitrogen atmosphere for 4 hours, monitoring progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, filter the mixture through a pad of celite. Transfer the filtrate to a separatory funnel and separate the layers.
-
Extraction and Purification : Wash the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography.
Chan-Lam Coupling: Copper-Catalyzed C-N Bond Formation
The Chan-Lam (or Chan-Evans-Lam) coupling is an oxidative reaction that forms C-N bonds using a copper catalyst.[2][3] It couples an N-H containing compound (like an amine, amide, or heterocycle) with a boronic acid. This method is advantageous as it often proceeds under milder conditions than palladium-catalyzed alternatives, can be run open to air, and avoids the use of palladium.[2][3]
Supporting Experimental Data
The following table presents data for the Chan-Lam N-arylation of 4'-amino-[1,1'-biphenyl]-4-sulfonamide with various aryl boronic acids, showcasing the reaction's tolerance for different electronic properties on the boronic acid partner.
| Entry | Arylboronic Acid | Product | Solvent | Yield (%) |
| 1 | (4-chlorophenyl)boronic acid | 9a | Methanol/Water | 70 |
| 2 | (4-(methoxycarbonyl)phenyl)boronic acid | 9b | Methanol/Water | 81 |
| 3 | (3,5-dimethylphenyl)boronic acid | 9c | Methanol/Water | 65 |
| 4 | pyridin-4-ylboronic acid | 9d | Methanol/Water | 75 |
| Reaction Conditions: Amine (1.0 eq), Arylboronic Acid (2.0 eq), Cu(OAc)₂ (1.0 eq), TMEDA (2.0 eq), ambient oxygen, MeOH/H₂O (10:1), 25 °C, 24 h.[8] |
Experimental Protocol: Chan-Lam N-Arylation
This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.[13]
-
Reaction Setup : To a flask, add Cu(OAc)₂ (0.05 equiv.), myristic acid (0.30 equiv.), the desired amine (1.0 equiv.), and the aminophenylboronic acid (1.5 equiv.).
-
Solvent and Base Addition : Add toluene as the solvent, followed by 2,6-lutidine (2.0 equiv.) as the base.
-
Reaction : Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup : Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative for C-N Bonds
The Buchwald-Hartwig amination is a robust and highly versatile palladium-catalyzed method for forming C-N bonds.[5] While Chan-Lam uses the boronic acid as the aryl source, the Buchwald-Hartwig reaction typically couples an amine with an aryl halide or pseudohalide.[4][7] It serves as a powerful alternative for synthesizing the same types of N-aryl products, often with a broader substrate scope and higher yields, though it requires stricter inert conditions and specialized ligands.[5][8]
Supporting Experimental Data
This table shows representative conditions for the Buchwald-Hartwig amination, demonstrating the coupling of various amines with aryl bromides.
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1.0) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 80 | 98 | [7] |
| 2 | 4-Bromoanisole | Morpholine | [Pd(allyl)Cl]₂ (1.5) | t-BuXPhos (6.0) | NaOt-Bu (1.2) | Toluene | 100 | 90 | [14] |
| 3 | 4-Bromo-3-(trifluoromethyl)aniline | Piperidine | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₂CO₃ (1.5) | t-AmylOH | 110 | 85 | [7] |
| 4 | 2-Bromopyridine | 3-Aminophenol | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (1.5) | Dioxane | 100 | 92 | [7] |
Experimental Protocol: Buchwald-Hartwig Amination
This general protocol is for the amination of an aryl halide using a palladium precatalyst and a phosphine ligand under inert conditions.[7]
-
Inert Atmosphere Setup : Oven-dry all glassware. In a glovebox or under a stream of argon/nitrogen in a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition : To the same tube, add the base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and the amine (in this case, an aminophenyl derivative, 1.1-1.2 equiv.).
-
Solvent Addition : Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe to a typical concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction : Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification : Concentrate the filtrate and purify the crude product by flash column chromatography.
Decision Workflow for Selecting a Coupling Reaction
Choosing the correct synthetic route is critical. The following workflow illustrates a decision-making process for a researcher working with aminophenylboronic acids.
Caption: Decision workflow for cross-coupling reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 14. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of (3-(Aminomethyl)phenyl)boronic acid hydrochloride: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-(Aminomethyl)phenyl)boronic acid hydrochloride.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[1][3] |
| Body Protection | A lab coat that fully covers the arms and is fastened in the front.[3] |
| Respiratory Protection | If handling as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[1] |
This compound should be treated as hazardous chemical waste. [1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][3][4]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3] High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] The label should also indicate that it is a boronic acid derivative.[3]
Solid Waste Disposal
Contaminated solid materials such as gloves, bench paper, weighing paper, and pipette tips must be collected as hazardous waste.
-
Place all contaminated solid materials into a designated, sealable hazardous waste container.
-
Ensure the container is properly labeled with "Hazardous Waste" and the chemical name.
Liquid Waste Disposal
Solutions containing this compound must be collected as liquid hazardous waste.
-
Pour the liquid waste into a designated, compatible waste container using a funnel to prevent spills.[1]
-
Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[1] Improper mixing can lead to unintended chemical reactions.[1]
-
Securely seal and label the container.
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used to make the solution).[2] The first rinseate must be collected and disposed of as liquid hazardous waste.[2]
-
Subsequent Rinses : Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]
-
Final Disposal : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[2] The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[2]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.[1]
-
Containment : For solid spills, carefully sweep up the material and place it into a sealed, labeled hazardous waste container. Avoid generating dust.[5] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[1]
-
Collection : Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[1]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[1]
-
Reporting : Report the spill to your supervisor and your institution's EHS department.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Waste Storage and Pickup
Store sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage facility, as per your institution's guidelines.[1] Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not allow waste to accumulate beyond legal limits or your lab's capacity.[6]
It is imperative to consult your institution's specific guidelines and the relevant local, state, and federal regulations for hazardous waste disposal. The information provided here is a general guide and may need to be adapted to meet specific institutional and regulatory requirements.
References
Personal protective equipment for handling (3-(Aminomethyl)phenyl)boronic acid hydrochloride
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling (3-(Aminomethyl)phenyl)boronic acid hydrochloride (CAS Number: 352525-94-1).[1] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Adherence to strict personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Standard | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A full-face shield is recommended if there is a risk of splashing.[2][3] | EN 166 (EU) or NIOSH (US) | To protect eyes from contact, which can cause serious irritation.[2][3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber, polychloroprene, butyl rubber).[3][4] | EU Directive 89/686/EEC, EN 374 | To prevent skin contact and potential irritation.[3] Gloves must be inspected prior to use and disposed of properly after handling.[5][6] |
| Skin and Body Protection | Laboratory coat. For larger quantities or tasks with a higher risk of exposure, fire/flame resistant and impervious clothing or a chemical-resistant apron should be worn.[2][3][7] | Not specified | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, or if exposure limits are exceeded, a full-face NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3][7] | NIOSH (US) or EN 143/149 (EU) | To prevent respiratory tract irritation.[1][3] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][8]
Handling Procedures:
-
Avoid the formation and inhalation of dust and aerosols.[3][7]
-
Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[3][5]
-
Remove any contaminated clothing immediately and wash it before reuse.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Emergency and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3][4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[3]
-
Report: Report the spill to the appropriate safety personnel.[3]
Disposal Plan:
-
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]
-
Disposal must be in accordance with local, state, and federal regulations.[7] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 3-(Aminomethyl)benzeneboronic acid hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
